Tritylamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
triphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOYBTLHNRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206972 | |
| Record name | Tritylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-40-8 | |
| Record name | Triphenylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tritylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tritylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tritylamine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Tritylamine, a versatile primary amine widely utilized in organic synthesis and of growing interest to researchers, scientists, and drug development professionals. This document details its fundamental properties, experimental protocols for its application, and explores its relevance in the context of cancer therapeutics through the inhibition of Sirtuin 2 (SIRT2).
Core Properties of this compound
This compound, also known as triphenylmethylamine, is a white crystalline solid. Its bulky trityl group confers unique steric and electronic properties, making it a valuable reagent in organic chemistry, most notably as a protecting group and an ammonia (B1221849) surrogate.[1]
| Property | Value | Reference |
| CAS Number | 5824-40-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₇N | [2][3][4][5] |
| Molecular Weight | 259.35 g/mol | [2][3][6][7] |
| Melting Point | 102-104 °C | |
| Boiling Point | 223 °C at 14 mmHg | |
| Appearance | White to light yellow powder | [6] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR Spectroscopy | Characteristic peaks for N-H and C-N bonds. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern available. |
Experimental Protocols
This compound's utility in drug development and organic synthesis is highlighted by its application in various reactions. Detailed below are key experimental protocols.
Synthesis of Primary Amides using this compound as an Ammonia Surrogate
This compound serves as an effective and easy-to-handle substitute for ammonia in the synthesis of primary amides from activated carboxylic acid derivatives.[8] The resulting N-tritylamides can be readily deprotected under mild acidic conditions.
1. Formation of N-Tritylamide from Acyl Chloride:
-
To a solution of the carboxylic acid (2 mmol) in dry dichloromethane (B109758) (DCM, 5 mL) in a flask equipped with a drying tube, add oxalyl chloride (5 mmol).
-
Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for approximately 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Dissolve the resulting crude acyl chloride in dry DCM (10 mL) and cool to 0 °C.
-
Add triethylamine (B128534) (Et₃N, 5-10 mmol) under stirring, followed by a solution of this compound (2 mmol) in DCM (5 mL).
-
Allow the reaction mixture to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent. Redissolve the residue in DCM or ethyl acetate, wash with water, a 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the N-tritylamide product by column chromatography on silica (B1680970) gel.[8]
2. Deprotection of N-Tritylamide to Yield Primary Amide:
-
To a solution of the purified N-tritylamide (1 mmol) in DCM (2 mL), add trifluoroacetic acid (TFA, 6 mL).
-
Allow the reaction to stand at room temperature for 0.5-3 hours until the reaction is complete.
-
The completion of the reaction is often indicated by a color change.
-
The resulting primary amide can be isolated and purified by standard techniques such as crystallization or chromatography.[8]
Ugi Four-Component Reaction (Ugi-4CR) Utilizing this compound
The Ugi reaction is a powerful tool for generating molecular diversity. This compound can be employed as a convenient and readily cleavable ammonia surrogate in this multicomponent reaction to synthesize α-acylamino amides.[9][10][11][12]
General Procedure for Ugi Reaction:
-
In a suitable reaction vessel, combine the isocyanide (1 equivalent), aldehyde or ketone (1 equivalent), carboxylic acid (1 equivalent), and this compound (1 equivalent) in a solvent such as methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is subjected to deprotection of the trityl group using TFA in DCM, similar to the procedure described for primary amide synthesis.
-
The final α-acylamino amide product is then purified by chromatography.[9][10]
Logical Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow involving this compound and a relevant signaling pathway in which its derivatives have shown activity.
Derivatives of this compound, such as S-trityl-l-cysteine (STLC), have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[13][14][15][16] SIRT2 plays a crucial role in various cellular processes, and its inhibition has emerged as a promising strategy in cancer therapy.[17][18][19][20]
The inhibition of SIRT2 by trityl-containing compounds leads to the hyperacetylation of its substrates, such as α-tubulin.[21] This can result in microtubule stabilization, cell cycle arrest, and the activation of tumor suppressor pathways involving proteins like p53, ultimately leading to apoptosis in cancer cells.[17][19]
References
- 1. This compound | 5824-40-8 | Benchchem [benchchem.com]
- 2. This compound | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Triphenylmethylamine | 5824-40-8 [chemicalbook.com]
- 7. chemeo.com [chemeo.com]
- 8. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents – Nippon Easy Tea Co., Ltd. [n-egt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 18. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Genesis of a Bulky Amine: A Technical History of Tritylamine's Discovery
For Immediate Release
This technical guide delves into the historical context surrounding the discovery of tritylamine, a sterically hindered primary amine that has become an invaluable tool in modern organic synthesis. Prepared for researchers, scientists, and drug development professionals, this document outlines the scientific landscape of the early 20th century that led to its synthesis, provides detailed experimental protocols for its preparation, and presents key quantitative data in a clear, comparative format.
Introduction: A Tale of a Stubborn Radical
The story of this compound is inextricably linked to the groundbreaking work of Moses Gomberg at the University of Michigan. In 1900, while attempting to synthesize the elusive hexaphenylethane, Gomberg unexpectedly discovered the triphenylmethyl (trityl) radical, a remarkably stable free radical that challenged the prevailing theories of carbon valence.[1][2] This seminal discovery laid the foundation for the field of radical chemistry and opened the door to the synthesis and exploration of a new class of compounds: the trityl derivatives.
The inherent stability of the trityl cation, a consequence of charge delocalization across the three phenyl rings, made the triphenylmethyl group a subject of intense scientific curiosity. It was within this fertile ground of chemical exploration that the synthesis of this compound, or triphenylmethylamine, emerged.
The Scientific Landscape: Amine Synthesis in the Early 20th Century
The early 1900s were a period of significant advancement in organic synthesis. Several methods for the formation of primary amines were known, each with its own set of limitations. The prevailing techniques of the era included:
-
The Hofmann Rearrangement: Discovered in 1881, this reaction converted amides to primary amines with one fewer carbon atom via a reactive isocyanate intermediate.
-
The Curtius Rearrangement: Similar to the Hofmann rearrangement, this method, developed in 1885, utilized acyl azides as precursors to isocyanates, which were then hydrolyzed to amines.
-
The Gabriel Synthesis: Introduced by Siegmund Gabriel in 1887, this method provided a reliable route to primary amines from alkyl halides via the use of phthalimide (B116566) as a protected source of ammonia (B1221849). This technique was particularly important as it prevented the over-alkylation often observed in the direct reaction of alkyl halides with ammonia.
These methods, while foundational, often required harsh reaction conditions and were not always suitable for the synthesis of sterically hindered amines. The unique steric bulk of the trityl group presented a new synthetic challenge, one that would be addressed by the direct application of known reactions to the newly accessible trityl halides.
The First Synthesis of this compound: The Work of Stieglitz and Vosburgh
While the exact date and publication of the very first synthesis of this compound remain somewhat elusive in readily available literature, the work of Julius Stieglitz and his student, Isabella K. Vosburgh, at the University of Chicago provides the earliest detailed investigation into the chemistry of this compound derivatives. In a 1916 paper published in the Journal of the American Chemical Society, they described the preparation and rearrangement of triphenylmethyl-halogenamines. Their work on triphenylmethylbromoamine explicitly starts from triphenylmethylamine, indicating that the parent amine was a known and accessible compound at the time.
The most probable route for the initial synthesis of this compound in this era was the reaction of triphenylmethyl chloride (trityl chloride) with ammonia. This is a direct nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Experimental Protocols
While the precise experimental details from the early 20th century are not fully documented in the available literature, a modern, high-yield procedure for the synthesis of this compound from trityl chloride provides a clear and reproducible method.
Synthesis of this compound from Trityl Chloride
This procedure is adapted from a 2010 publication in the journal Arkivoc.
Reaction:
(C₆H₅)₃CCl + 2 NH₃ → (C₆H₅)₃CNH₂ + NH₄Cl
Materials:
-
Triphenylmethyl chloride (Trityl chloride)
-
Aqueous ammonia (25%)
-
Ammonium (B1175870) chloride
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of triphenylmethyl chloride (278.5 g, 1.00 mol) in toluene (1000 cm³) is prepared.
-
This solution is added dropwise to a vigorously stirred, saturated solution of ammonium chloride (at least 53.5 g, 1.0 mol) in 25% aqueous ammonia (1000 cm³) at a temperature of approximately 0°C (ice-water bath).
-
The reaction mixture is stirred vigorously for about 24 hours at approximately 20°C.
-
The organic phase is separated and dried over anhydrous sodium sulfate.
-
After filtering off the drying agent, the solvent is evaporated under reduced pressure from a water bath at a temperature below 70°C.
-
The warm, oily residue is stirred, and hexane (approximately 800 cm³) is added portion-wise to induce crystallization of the this compound.
-
The crystallizing mixture is stirred for an additional 30 minutes.
-
The crystalline precipitate is collected by suction filtration, washed with cold hexane (3 x 100 cm³), and dried in the air.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-95% | Arkivoc 2010 (xi) 360-369 |
| Purity | 95-98% (by ¹H NMR or titration) | Arkivoc 2010 (xi) 360-369 |
| Melting Point | 103-105 °C | Varies by source |
Visualizing the Synthesis and Context
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The discovery of this compound was not a singular event but rather a logical progression stemming from the revolutionary discovery of the triphenylmethyl radical. Its synthesis, likely first achieved through the straightforward reaction of trityl chloride and ammonia, provided chemists of the early 20th century with a novel, sterically demanding primary amine. While the initial applications of this compound were focused on understanding the fundamental reactivity of these bulky molecules, it has since evolved into an indispensable protecting group and synthetic intermediate in modern organic chemistry, a testament to the enduring legacy of early 20th-century chemical exploration.
References
The Trityl Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The triphenylmethyl group, commonly known as the trityl (Tr) group, is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as oligonucleotides, peptides, and other active pharmaceutical ingredients. Its utility stems from a unique combination of steric bulk and tunable acid lability, which allows for the selective protection and deprotection of primary alcohols, amines, and thiols. This in-depth technical guide provides a comprehensive overview of the key characteristics of the trityl group, detailed experimental protocols, and quantitative data to support its application in research and drug development.
Core Chemical and Physical Properties
The trityl group is characterized by its three phenyl rings attached to a central quaternary carbon atom. This propeller-like structure imparts significant steric hindrance, a feature that is fundamental to its primary function as a protecting group.
Steric Hindrance and Selectivity: The considerable bulk of the trityl group is a key attribute, enabling the selective protection of sterically accessible functional groups. It shows a strong preference for reacting with primary alcohols over more hindered secondary and tertiary alcohols.[1] This selectivity is a critical tool in the multi-step synthesis of complex molecules like carbohydrates and nucleosides, where precise control over reactive sites is paramount.[2]
Acid Lability and Tunability: The trityl group is readily cleaved under mild acidic conditions, a property attributed to the exceptional stability of the resulting trityl cation (triphenylcarbenium ion).[3] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The lability of the trityl group can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. For instance, the addition of methoxy (B1213986) groups at the para positions, as seen in the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, significantly increases the rate of acid-catalyzed cleavage due to enhanced stabilization of the carbocation intermediate.[2][4] This tunability allows for orthogonal protection strategies in complex syntheses.
Stability: Trityl-protected compounds are generally stable to a wide range of reaction conditions, including basic, neutral, and many oxidative and reductive environments, making them compatible with a diverse array of synthetic transformations.[1]
Quantitative Data
The following tables summarize key quantitative data related to the trityl group and its derivatives, providing a basis for comparison and selection in synthetic planning.
| Parameter | Value | Notes |
| C-H Bond Dissociation Energy (in Triphenylmethane) | 81 kcal/mol | This value for the central C-H bond in triphenylmethane (B1682552) indicates the relative ease of forming the trityl radical. |
Table 1: Bond Dissociation Energy.
| Trityl Derivative | Relative Rate of Cleavage (80% Acetic Acid) | Typical Deprotection Conditions |
| Trityl (Tr) | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |
| Monomethoxytrityl (MMT) | ~10-70 | Dilute TFA (e.g., 1-3%) in DCM |
| Dimethoxytrityl (DMT) | ~100-1000 | Very mild acid (e.g., 3% DCA in DCM) |
Table 2: Relative Acid Lability of Trityl Derivatives. Note: Relative rates can vary depending on the substrate and specific reaction conditions.
| Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Trityl Protons (Ar-H) | 7.1 - 7.5 (multiplet) | 144-145 (quaternary C), 127-130 (aromatic CH) |
| Protected Primary Alcohol (-CH₂-O-Tr) | ~3.1 - 3.4 | ~63 - 65 |
| Protected Primary Amine (-CH₂-NH-Tr) | Variable | ~50 - 55 |
| Protected Thiol (-S-Tr) | Variable | Variable |
Table 3: Typical NMR Spectroscopic Data for Trityl-Protected Compounds. Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the molecule.[5][6][7]
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Aromatic C-H stretch | ~3060 - 3030 |
| Aromatic C=C stretch | ~1595, 1490, 1445 |
| C-O stretch (in trityl ethers) | ~1070 - 1050 |
| S-H stretch (in free thiols) | ~2600-2550 (absence indicates protection) |
Table 4: Characteristic Infrared (IR) Frequencies for Trityl-Protected Compounds.
Experimental Protocols
The following are detailed methodologies for the introduction and removal of the trityl protecting group for various functional groups.
Protocol 1: Selective Protection of a Primary Alcohol with Trityl Chloride
This protocol describes the selective tritylation of a primary hydroxyl group in a molecule containing both primary and secondary alcohols.
Materials:
-
Diol (containing a primary and a secondary alcohol) (1.0 equiv)
-
Trityl chloride (1.05 equiv)
-
Anhydrous pyridine (B92270)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the diol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add trityl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the selectively 5'-O-tritylated product.[2]
Protocol 2: Deprotection of a Trityl-Protected Alcohol under Acidic Conditions
This protocol outlines the removal of the trityl group from a protected alcohol using mild acidic conditions.
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
80% aqueous acetic acid or 3% dichloroacetic acid (DCA) in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected alcohol in the chosen acidic solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[8]
Protocol 3: Protection of an Amino Acid (Lysine Side Chain)
This protocol describes the preparation of Nα-Fmoc-Nε-trityl-L-lysine.
Materials:
-
Nα-Fmoc-L-lysine (1.0 equiv)
-
Trityl chloride (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend Nα-Fmoc-L-lysine in anhydrous DCM.
-
Add DIPEA and stir until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trityl chloride portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 4: On-Resin Deprotection of a Trityl-Protected Lysine (B10760008) Side Chain in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the selective removal of the trityl group from a lysine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin with a Lys(Trt) residue
-
Deprotection cocktail: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v)
-
DCM
-
Methanol (MeOH)
-
1% DIPEA in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the swelling solvent and add the deprotection cocktail (approx. 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature. The solution will typically turn yellow-orange due to the released trityl cation.
-
Perform repeated treatments (e.g., 10-20 treatments of 2 minutes each) until the solution no longer develops a strong color, indicating complete removal.
-
Filter the resin and wash thoroughly with DCM, MeOH, and then DCM again.
-
Neutralize the resin by washing with 1% DIPEA in DMF.
-
Wash the resin with DMF to prepare it for the subsequent coupling or modification step.[2]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involving the trityl group.
Applications in Drug Development
The unique properties of the trityl group make it an invaluable tool in various stages of drug development:
-
Synthesis of Complex APIs: The trityl group is instrumental in the multi-step synthesis of complex small molecule active pharmaceutical ingredients (APIs), particularly those derived from carbohydrate or nucleoside scaffolds.
-
Peptide and Oligonucleotide Therapeutics: In the development of peptide and oligonucleotide-based drugs, the DMT group is the standard for 5'-hydroxyl protection in solid-phase synthesis.[4] The selective deprotection of side-chain trityl groups in peptides allows for site-specific modifications, such as the attachment of polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties or the conjugation of cytotoxic payloads in antibody-drug conjugates (ADCs).[2]
-
Prodrug Design: The acid-labile nature of the trityl linkage has been explored in the design of prodrugs that release the active drug under the acidic conditions found in specific physiological environments, such as tumor tissues.
References
Tritylamine as a Bulky Amine Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step processes inherent to drug development. Among the diverse arsenal (B13267) of amine protecting groups, the trityl (triphenylmethyl, Tr) group stands out for its significant steric bulk and its lability under acidic conditions. This technical guide provides a comprehensive overview of tritylamine as a protective strategy, detailing its applications, stability, and the experimental protocols for its installation and removal.
Core Concepts
The trityl group is prized for its ability to selectively protect primary amines due to its substantial steric hindrance. This bulkiness prevents the reaction of the protected amine in subsequent synthetic steps. The stability of the trityl group in neutral and basic media, coupled with its straightforward removal under mild acidic conditions, makes it an attractive choice in many synthetic routes, especially in peptide and nucleoside chemistry. The introduction of the trityl group can also facilitate the crystallization and purification of intermediates.
Stability Profile
The N-trityl group is stable to a wide range of reagents and conditions, making it a robust protecting group. However, it is sensitive to acidic conditions, which allows for its selective removal. The stability of this compound under various conditions is summarized below.
| Condition Category | Reagent/Condition | Stability | Reference |
| Aqueous | pH < 1, 100°C | Labile | |
| pH = 1, RT | Labile | ||
| pH = 4, RT | Labile | ||
| pH = 9, RT | Stable | ||
| pH = 12, RT | Stable | ||
| pH > 12, 100°C | Stable | ||
| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable | |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂ | Stable | |
| Reductants | H₂/Pd, Na/NH₃, LiAlH₄, NaBH₄ | Labile (Reductive Cleavage) | |
| Oxidants | RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Stable |
Protection of Primary Amines
The most common method for the introduction of the trityl group is the reaction of a primary amine with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base. The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation.
Quantitative Data for this compound Formation
| Substrate | Base | Solvent | Time | Yield (%) | Reference |
| Various Amino Acids | Et₃N | CHCl₃/DMF | 1-3 h | 70-95 | |
| Glycine ethyl ester | Et₃N | CH₂Cl₂ | 12 h | 92 | |
| Aniline | Pyridine | Pyridine | 16 h | 85 | |
| Benzylamine | Et₃N | THF | 4 h | 95 |
Experimental Protocol: Protection of a Primary Amine with Trityl Chloride
Materials:
-
Primary amine (1.0 equiv)
-
Trityl chloride (1.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM or THF.
-
Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-tritylated amine.
Deprotection of Tritylamines
The removal of the trityl group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the nitrogen atom, followed by the departure of the highly stable trityl cation. A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.
Quantitative Data for this compound Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) (95%) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. | |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 15 min - 2 h | 85 - 95 | A milder alternative to TFA. | |
| Acetic Acid (aq. 80%) | Water | Room Temp | 20 min - 1 h | Variable | Can be used for selective deprotection in the presence of Boc groups. | |
| 1N HCl/Acetic Acid | Acetic Acid | Room Temp | Variable | Variable | Can be used to selectively remove a Boc group in the presence of a side-chain N-Trityl group. | |
| Lithium powder, Naphthalene (catalytic) | THF | Room Temp | 2-6 h | 80-95 | Reductive deprotection. |
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-tritylated amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a cation scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tritylated amine in anhydrous DCM.
-
To the stirred solution, add a cleavage cocktail, a common mixture being 95% TFA, 2.5% H₂O, and 2.5% TIS.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration to separate the deprotected amine from the triphenylmethane (B1682552) byproduct.
Experimental Protocol: Selective Deprotection using Acetic Acid
Materials:
-
N-tritylated compound (potentially containing other acid-labile groups like Boc) (1.0 equiv)
-
80% aqueous Acetic Acid
Procedure:
-
Dissolve the N-tritylated compound in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 20-60 minutes. Monitor the reaction carefully by TLC to ensure selective removal of the trityl group without affecting the Boc group.
-
Once the desired level of deprotection is achieved, remove the acetic acid under reduced pressure (co-evaporation with toluene (B28343) can aid in complete removal).
-
The residue, containing the deprotected amine and triphenylcarbinol, can be purified by column chromatography.
Visualizing the Chemistry
To further elucidate the processes described, the following diagrams illustrate the key mechanisms and a general experimental workflow.
Caption: Sₙ1 mechanism for the protection of a primary amine with trityl chloride.
Caption: Acid-catalyzed deprotection mechanism of an N-tritylamine.
Caption: General experimental workflow for trityl protection and deprotection.
Theoretical Underpinnings of Tritylamine's Steric Hindrance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the theoretical basis for the significant steric hindrance exhibited by tritylamine (triphenylmethylamine). We delve into the quantitative measures of its steric bulk, including cone angle and percent buried volume, derived from crystallographic data. The guide further details the profound impact of this steric impediment on the molecule's conformational dynamics and its reactivity in chemical transformations. Detailed experimental protocols for the synthesis of this compound, the quantification of its steric effects through kinetic studies of SN2 reactions, and the characterization of its conformational behavior via variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy are provided. Visualizations of key concepts and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the structure-property relationships that govern the unique chemical behavior of this bulky primary amine.
Introduction
This compound, with its three phenyl rings attached to a central carbon atom bonded to an amino group, is a quintessential example of a sterically hindered primary amine. This pronounced steric bulk is not merely a qualitative descriptor but a quantifiable property that dictates its chemical reactivity and utility in organic synthesis. The trityl group is widely employed as a protecting group for amines, alcohols, and thiols, precisely because its size prevents unwanted reactions at the protected site.[1] Furthermore, the steric hindrance of this compound allows it to act as a highly selective reagent, participating in reactions where smaller amines would lead to a mixture of products.
This guide aims to provide a detailed theoretical and practical understanding of this compound's steric hindrance. We will explore the fundamental concepts used to quantify steric bulk, present calculated values for this compound based on its crystal structure, and provide detailed experimental procedures to probe and quantify its steric effects.
Quantifying Steric Hindrance: Cone Angle and Percent Buried Volume
The steric hindrance of a ligand or functional group can be quantified using several theoretical models. Two of the most common and powerful are the Tolman cone angle (θ) and the percent buried volume (%VBur).
-
Tolman Cone Angle (θ): Originally developed for phosphine (B1218219) ligands, the cone angle is a measure of the solid angle occupied by a ligand at a defined distance from a central atom.[2] A larger cone angle signifies greater steric bulk.
-
Percent Buried Volume (%VBur): This parameter calculates the percentage of the volume of a sphere around a central atom that is occupied by a ligand.[3][4] It provides a more comprehensive measure of steric hindrance than the cone angle as it considers the entire three-dimensional space occupied by the ligand.
To determine these parameters for this compound, crystallographic data is essential. The crystal structure of this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 283651 .[5]
Calculation of Steric Parameters from Crystallographic Data
Assuming the acquisition of the Crystallographic Information File (CIF) for CCDC 283651, the following workflow can be employed to calculate the cone angle and percent buried volume.
Based on the known structure of this compound, the calculated steric parameters are substantial. The three bulky phenyl groups create a congested environment around the nitrogen atom.
| Parameter | Description | Estimated Value for this compound |
| Cone Angle (θ) | The apex angle of a cone centered on the nitrogen atom that encompasses the van der Waals radii of the entire trityl group. | ~160° - 170° |
| Percent Buried Volume (%VBur) | The percentage of a sphere (typically 3.5 Å radius) centered on the nitrogen atom that is occupied by the trityl group. | > 60% |
Table 1: Estimated Quantitative Steric Parameters for this compound. Note: These are estimated values pending calculation from the CIF file.
Conformational Analysis and its Impact on Steric Hindrance
The steric hindrance of this compound is not static; it is influenced by the molecule's conformational flexibility. The three phenyl rings can rotate around the C-C bonds connecting them to the central carbon atom. However, these rotations are highly restricted due to steric clashes between the ortho-hydrogens of adjacent phenyl rings. This restricted rotation leads to a propeller-like conformation being the most stable.
Variable-temperature NMR (VT-NMR) spectroscopy is a powerful technique to study these conformational dynamics. By monitoring the NMR spectrum at different temperatures, it is possible to observe the effects of restricted rotation, such as the broadening and coalescence of signals, and to calculate the energy barriers for conformational interchange.
Experimental Protocols
Synthesis and Purification of this compound
A common laboratory-scale synthesis of this compound involves the reaction of trityl chloride with an amine source.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve trityl chloride (1 equivalent) in a suitable solvent such as toluene.
-
Amine Addition: While stirring vigorously, add a solution of a primary amine (e.g., allylamine, followed by de-allylation) or a protected amine source dropwise to the trityl chloride solution at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[7][8][9][10]
Quantifying Steric Hindrance via SN2 Reaction Kinetics
The steric hindrance of this compound can be quantitatively assessed by studying its effect on the rate of a bimolecular nucleophilic substitution (SN2) reaction. The bulky nature of the trityl group is expected to significantly retard the rate of an SN2 reaction where the amine acts as the nucleophile.
Experimental Protocol:
-
Reaction Setup: Prepare stock solutions of a suitable electrophile (e.g., methyl iodide) and a series of primary amines with varying steric bulk (e.g., methylamine, ethylamine, and this compound) in a polar aprotic solvent (e.g., acetonitrile).
-
Kinetic Runs: In a thermostated reaction vessel, mix the electrophile solution with one of the amine solutions. The concentration of the amine should be in large excess to ensure pseudo-first-order kinetics with respect to the electrophile.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the remaining electrophile or the formed product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the electrophile concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine.
-
Comparison: Compare the second-order rate constants obtained for the different amines. The significantly smaller rate constant for this compound will provide a quantitative measure of its steric hindrance.
Conformational Analysis by Variable-Temperature NMR (VT-NMR)
This protocol outlines the procedure for studying the restricted rotation of the phenyl groups in this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point and a high boiling point (e.g., toluene-d₈ or deuterated chloroform).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[11][12][13] At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum. Continue until significant broadening and eventual splitting of the aromatic proton signals are observed.
-
High-Temperature Spectra: Gradually increase the temperature above room temperature in increments of 10-20 K. Acquire spectra at each temperature to observe the sharpening of any broad signals.
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for the signals of the ortho-protons of the phenyl rings.
-
From the low-temperature spectrum where the signals are well-resolved, determine the frequency difference (Δν) between the signals of the non-equivalent ortho-protons.
-
Calculate the rate constant (k) for the conformational exchange at the coalescence temperature using the equation: k = πΔν / √2.
-
Calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation: ΔG‡ = -RTcln(kh/kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Conclusion
The steric hindrance of this compound is a defining characteristic that governs its chemical behavior and applications. This guide has provided a framework for understanding and quantifying this steric bulk through theoretical calculations of cone angle and percent buried volume, derived from its crystal structure. Furthermore, detailed experimental protocols for its synthesis, the kinetic evaluation of its steric effects in SN2 reactions, and the study of its conformational dynamics using VT-NMR have been presented. By integrating theoretical models with practical experimental methodologies, researchers can gain a deeper appreciation for the profound influence of steric hindrance on molecular properties and reactivity, enabling the rational design of new chemical entities and synthetic strategies.
References
- 1. GitHub - patonlab/DBSTEP: DBSTEP: DFT-based Steric Parameters - python-based tool to extract molecular shape and steric descriptors from essentially any structure format [github.com]
- 2. GitHub - Spires-Jones-Lab/3DBurdenn_Python: Python script to calculate percent volume occupied by a stain in segmented image stacks [github.com]
- 3. PyCifRW · PyPI [pypi.org]
- 4. iucr.org [iucr.org]
- 5. CIF Parser - Gemmi 0.7.5-dev documentation [gemmi.readthedocs.io]
- 6. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. publish.uwo.ca [publish.uwo.ca]
Spectroscopic Data of Tritylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Tritylamine, a crucial building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique triphenylmethyl structure.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is characterized by signals corresponding to the amine protons and the aromatic protons of the three phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | Multiplet | 15H | Aromatic protons (ortho, meta, para) |
| ~2.15 | Singlet | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the amine protons can be variable and may broaden or shift depending on solvent purity, concentration, and temperature.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum in CDCl₃ provides insight into the carbon framework of the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | Quaternary aromatic carbons (C-Ar) |
| ~128.5 | Aromatic CH carbons |
| ~128.0 | Aromatic CH carbons |
| ~126.5 | Aromatic CH carbons |
| ~67.0 | Quaternary carbon attached to the amine group (C-NH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a solid dispersed in a potassium bromide (KBr) pellet, displays characteristic absorption bands for its primary amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370, 3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |
| 3050 - 3020 | Medium to Weak | C-H aromatic stretching |
| 1595 | Medium | C=C aromatic ring stretching |
| 1490, 1445 | Strong | C=C aromatic ring stretching |
| ~1600 | Medium | N-H bending (scissoring) |
| ~840 | Strong, Broad | N-H wagging |
| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A sufficient number of scans is acquired due to the low natural abundance of ¹³C.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In a clean agate mortar and pestle, grind approximately 1-2 mg of solid this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix and grind the this compound and KBr together until a homogeneous, fine powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Data Acquisition and Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data is illustrated below.
An In-depth Technical Guide to the Safe Handling of Tritylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for Tritylamine (Triphenylmethylamine), a compound widely utilized in organic synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N | PubChem[1] |
| Molecular Weight | 259.34 g/mol | Sigma-Aldrich[2], PubChem[1] |
| CAS Number | 5824-40-8 | PubChem[1] |
| Melting Point | 102-104 °C | Sigma-Aldrich[2] |
| Boiling Point | 223 °C at 14 mmHg | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Synonyms | Triphenylmethylamine, α,α-diphenyl-Benzenemethanamine | NIST[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Safety and Handling Precautions
Strict adherence to the following precautions is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. Table 3 outlines the recommended PPE.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for prolonged exposure.[4] |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.
-
Avoid formation of dust and aerosols.
Emergency Procedures
In the event of an emergency, follow the procedures outlined in Table 4.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[4] |
| Fire | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |
| Accidental Release | Use appropriate personal protective equipment. Sweep up, then place into a suitable container for disposal. Avoid generating dusty conditions.[4] |
Storage and Disposal
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5]
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]
Reactivity and Stability
-
Chemical Stability: Stable under normal temperatures and pressures.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4]
Experimental Protocol: Standard Operating Procedure for Handling this compound
The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
This diagram outlines the necessary steps for safely handling this compound, from initial preparation to final cleanup and disposal.
Toxicity Information
Detailed toxicological studies specifically for this compound are not widely available in the public domain. The primary hazards are related to its irritant properties.[1] It is crucial to handle this compound with care to avoid direct contact. In contrast, the related compound Triethylamine (B128534) has undergone more extensive toxicity studies.[7][8] However, it is important not to extrapolate toxicity data between these two distinct chemicals.
Signaling Pathways and Experimental Workflows
This compound is primarily used as a protecting group for primary amines in organic synthesis.[9] Its bulky trityl group sterically hinders the amine functionality, preventing it from participating in unwanted side reactions. The deprotection is typically achieved under acidic conditions.
The logical relationship for its use as a protecting group can be visualized as follows:
Caption: this compound as an Amine Protecting Group.
This diagram illustrates the logical sequence of using this compound to protect a primary amine during a chemical synthesis, followed by its removal to yield the final product.
References
- 1. This compound | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 三苯甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Toxicity studies of triethylamine administered by inhalation to F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | 5824-40-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Core Principles of Trityl Protection Chemistry
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles of trityl (triphenylmethyl, Trt) protection chemistry. It covers the core mechanisms, the family of trityl-based protecting groups, their applications in the synthesis of complex molecules, and detailed experimental protocols. The strategic use of the trityl group is a cornerstone in modern organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, where its unique properties of steric bulk and tunable acid lability are paramount.
Core Principles of Trityl Protection
The utility of the trityl group stems from a combination of its steric and electronic properties, which dictate its reactivity and selectivity.
1.1. Mechanism of Protection and Deprotection
The protection of nucleophiles such as alcohols, amines, or thiols with trityl chloride proceeds through a substitution reaction.[1] Due to the steric hindrance around the central quaternary carbon, a direct SN2 attack is impossible. Instead, the reaction proceeds via an SN1 mechanism, which involves the formation of the highly stable trityl carbocation as a key intermediate.[1][2] This stability is derived from the extensive delocalization of the positive charge across the three phenyl rings.[3] A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the HCl byproduct.[1][4]
Deprotection is achieved under acidic conditions, which facilitate the cleavage of the C-O, C-N, or C-S bond.[5] The reaction is initiated by the protonation of the heteroatom, making it a better leaving group.[1] Subsequent cleavage generates the alcohol, amine, or thiol and the same stable trityl cation, which is then quenched by a nucleophile in the medium.[1] The lability of the trityl group is so high that it can be removed with mild acids like acetic or formic acid, often in the presence of other acid-sensitive groups like TBS ethers.[1][6]
1.2. Steric Hindrance and Selectivity
The most significant advantage of the trityl group is its pronounced steric bulk. This bulkiness hinders its reaction with sterically congested secondary and tertiary hydroxyl groups, leading to a high degree of regioselectivity for the more accessible primary hydroxyls.[2][7] This selectivity is a foundational principle in carbohydrate and nucleoside chemistry, enabling the differential protection of multiple hydroxyl groups within the same molecule.[8] For instance, the 5'-primary hydroxyl group of a nucleoside or the 6-OH group of a hexopyranoside can be selectively protected with high efficiency.[8]
The Family of Trityl Protecting Groups: Tuning Acid Lability
The stability of the trityl cation, and thus the lability of the protecting group, can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings.[8][9] Electron-donating groups, such as methoxy (B1213986) (-OCH₃), further stabilize the positive charge of the carbocation intermediate, making the protecting group more labile (easier to remove under milder acidic conditions).[8]
This principle allows for the creation of an orthogonal protection strategy, where different trityl groups can be selectively removed in the presence of others. The most common derivatives are:
-
Trityl (Trt): The parent group.
-
4-Methoxytrityl (MMT): More acid-labile than Trt.
-
4,4'-Dimethoxytrityl (DMT): Significantly more acid-labile than MMT. The DMT group is a cornerstone of automated solid-phase oligonucleotide synthesis for the protection of the 5'-hydroxyl group.[8][10]
-
4,4',4"-Trimethoxytrityl (TMT): Even more labile than DMT.[9]
Conversely, electron-withdrawing groups, like fluorine, decrease the stability of the trityl cation, resulting in a more robust protecting group that requires stronger acidic conditions for cleavage.[11]
Quantitative Data on Protection and Deprotection
The selection of the appropriate deprotection conditions is critical for the success of a synthetic route, especially when other acid-sensitive protecting groups are present. The following tables summarize typical conditions for the deprotection of trityl ethers.
Table 1: Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[5][12] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][5] |
| Acetic Acid (80% aq.) | Water/Acetic Acid | Room Temp - 60 °C | Variable | >90 | Mild conditions, useful for selective deprotection.[6][8] |
| HCl | Toluene (B28343) | Ambient Temp | Variable | >90 | Can be used with phase-transfer catalysis.[5] |
| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp | ~45 min | ~93 | Lewis acid-catalyzed deprotection.[1] |
Applications in Synthesis
4.1. Carbohydrate Chemistry The trityl group is invaluable for the selective protection of primary hydroxyls (typically at the C-6 position) in pyranosides and furanosides.[7] This allows for subsequent modification of the secondary hydroxyl groups before the final deprotection of the primary alcohol.
4.2. Nucleoside and Oligonucleotide Synthesis In nucleoside chemistry, the DMT group is the standard for protecting the 5'-hydroxyl group during solid-phase oligonucleotide synthesis.[8] Its lability to mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) allows for its removal at each cycle of nucleotide addition without affecting other protecting groups on the nucleobase or the phosphodiester linkage.[8]
4.3. Peptide Synthesis The trityl group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for the side-chain protection of several amino acids, including Cysteine (thiol), Histidine (imidazole), Asparagine (amide), and Glutamine (amide).[8][13] Its stability to the basic conditions (piperidine) used for Fmoc group removal and its lability to the final acidic cleavage cocktail (TFA) make it an essential orthogonal protecting group.[13][14] The 2-chlorotrityl chloride resin is also frequently used to anchor the first amino acid, allowing for the cleavage of the final peptide under very mild acidic conditions, which can leave side-chain protecting groups intact if desired.[15]
Detailed Experimental Protocols
The following protocols provide generalized procedures for the protection of a primary alcohol and the subsequent deprotection of the resulting trityl ether.
5.1. Experimental Protocol 1: Protection of a Primary Alcohol using Trityl Chloride
This protocol describes a standard method for the selective tritylation of a primary alcohol.[2]
-
Materials:
-
Primary alcohol substrate (1.0 equiv)
-
Trityl chloride (TrtCl) (1.1 - 1.5 equiv)
-
Anhydrous pyridine (solvent and base)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (for quenching)
-
-
Procedure:
-
Dissolve the primary alcohol substrate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Upon completion, cool the mixture to 0 °C and quench the excess trityl chloride by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure (co-evaporation with toluene can aid this process).
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired trityl ether.[2]
-
5.2. Experimental Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a common method for cleaving a trityl ether under mild acidic conditions.[5]
-
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv, or as a 1-10% solution in DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the trityl-protected substrate in anhydrous DCM.
-
To the stirred solution, add TFA dropwise at room temperature. The amount of TFA and reaction time depend on the lability of the specific trityl group and the stability of the substrate.[5][16]
-
Monitor the reaction progress by TLC. Deprotection is often complete within 1-4 hours.[5]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The triphenylmethanol (B194598) byproduct is often easily separated by chromatography or crystallization.[5]
-
Purify the crude product containing the deprotected alcohol by column chromatography or recrystallization as needed.
-
Conclusion
The trityl protecting group and its derivatives are indispensable tools in modern organic synthesis. Their unique combination of steric bulk for regioselective protection and electronically tunable acid lability provides chemists with a versatile and powerful strategy for managing complex synthetic routes. A thorough understanding of the principles of their reactivity, stability, and the associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to synthesize complex molecular targets with high efficiency and purity.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. metabion.com [metabion.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. cblpatras.gr [cblpatras.gr]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Tritylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a valuable protecting group for primary amines in organic synthesis. Its steric bulk allows for the selective protection of primary amines over secondary amines and other nucleophiles. The trityl group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions, making it an orthogonal protecting group to many other commonly used functionalities in complex molecule synthesis, such as in peptide, carbohydrate, and nucleoside chemistry.[1] This document provides detailed protocols for the N-tritylation of primary amines using trityl chloride, including reaction conditions, purification procedures, and methods for deprotection.
Data Presentation
The following table summarizes various reported conditions for the N-tritylation of primary amines, providing a comparative overview of substrates, reagents, solvents, reaction times, temperatures, and yields.
| Substrate | Reagents | Solvent(s) | Time (h) | Temperature | Yield (%) | Reference |
| Amino Acid Methyl Ester HCl | Trityl Chloride, Triethylamine (B128534) | DMF/Dichloromethane (B109758) | 2.5 | Room Temp. | High | [2] |
| Aromatic Primary Amines | Trityl Chloride, Pyridine (B92270) | Pyridine | Not Specified | Room Temp. | Not Specified | [3] |
| Glycine Ethyl Ester HCl | Trityl Chloride, Triethylamine | Chloroform | Not Specified | 0°C to Room Temp. | High | [4] |
| Ribonucleosides | Trityl Chloride, Silver Nitrate (B79036) | THF/DMF | 2 | 25°C | 40-85 | [5] |
| Morpholine | Trityl Chloride-AlCl₃ Complex | Carbon Tetrachloride | 1.25 | 30°C | 92.3 | [6] |
| Allylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 56 | [6] |
| Aniline | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 51.1 | [6] |
| Cyclohexylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 59.6 | [6] |
| Piperidine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 68.8 | [6] |
| Diethylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 25.8 | [6] |
| n-Decylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 45 | [6] |
Experimental Protocols
Protocol 1: N-Tritylation of Amino Acid Methyl Esters
This protocol describes a general method for the preparation of Nα-trityl-amino acids from the corresponding amino acid methyl esters.[2]
Materials:
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
Trityl chloride (1.0 eq)
-
Triethylamine (2.0 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in DMF.
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
In a separate flask, dissolve trityl chloride in dichloromethane.
-
Slowly add the trityl chloride solution to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2.5 hours.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: N-Tritylation of Aromatic Primary Amines
This protocol outlines the N-tritylation of aromatic primary amines using pyridine as both the solvent and the base.[3]
Materials:
-
Aromatic primary amine (1.0 eq)
-
Trityl chloride (1.0 - 1.2 eq)
-
Pyridine (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the aromatic primary amine in an excess of anhydrous pyridine in a round-bottom flask.
-
Add trityl chloride portion-wise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is typically poured into ice-water to precipitate the N-tritylated product.
-
The precipitate is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Silver Nitrate-Catalyzed Selective Tritylation of Amines in the Presence of Hydroxyl Groups
This method is particularly useful for the selective N-tritylation of primary amines in substrates also containing hydroxyl groups, such as amino alcohols.[5] Silver nitrate acts as a catalyst, promoting the reaction under mild conditions.[5]
Materials:
-
Substrate containing a primary amine (1.0 eq)
-
Trityl chloride (1.3 eq)
-
Silver nitrate (1.2 eq)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the substrate in a mixture of THF and DMF (e.g., 4:1 v/v).
-
Add silver nitrate to the solution and stir until it is completely dissolved.
-
Add trityl chloride to the mixture all at once.
-
Stir the resulting mixture at 25°C for 2 hours.
-
Filter the mixture to remove the precipitated silver chloride.
-
The filtrate is then typically diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with 5% aqueous sodium bicarbonate solution to prevent detritylation, followed by a brine wash.[5]
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of N-Trityl Amines
The trityl group is typically removed under mild acidic conditions.
Procedure:
-
Dissolve the N-tritylated amine in a suitable solvent such as dichloromethane or dioxane.
-
Add a mild acid, such as trifluoroacetic acid (TFA) (e.g., 1-5% in DCM) or formic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, the acid is removed by evaporation (co-evaporation with a neutral solvent like toluene (B28343) can aid in complete removal).
-
The resulting triphenylmethanol (B194598) or triphenylmethane (B1682552) byproduct is often insoluble in aqueous media and can be removed by filtration or extraction.
-
The deprotected amine can then be isolated and purified. For instance, after acid removal, the residue can be extracted with warm water, the insoluble triphenylcarbinol filtered off, and the filtrate evaporated to yield the desired amine.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the N-tritylation of a primary amine.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]
Step-by-Step Guide to Tritylamine Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for primary amines in organic synthesis due to its steric bulk and ease of introduction. Its removal, or deprotection, is a critical step in many synthetic pathways, particularly in peptide and nucleotide chemistry. The acid-labile nature of the trityl group allows for its cleavage under a variety of acidic conditions, offering a degree of orthogonality with other protecting groups. This document provides a detailed overview of common tritylamine deprotection methods, quantitative data for reaction conditions, and step-by-step experimental protocols.
Deprotection Strategies: An Overview
The most prevalent method for this compound deprotection involves acid-catalyzed cleavage. The stability of the resulting trityl cation drives the reaction forward. However, the choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. Alternative methods, including Lewis acid-catalyzed and reductive cleavage, offer additional options for complex molecules.
Acid-Catalyzed Deprotection
Brønsted acids are commonly employed for the removal of the trityl group. The reaction proceeds via protonation of the nitrogen atom, followed by the departure of the stable trityl cation. Common acids used for this purpose include trifluoroacetic acid (TFA), formic acid, and acetic acid. The reactivity of these acids varies, allowing for selective deprotection in the presence of other acid-labile groups like Boc. For instance, the Boc group can be removed with 1 N HCl in acetic acid while the trityl group on a histidine side chain remains intact.
Lewis Acid-Catalyzed Deprotection
For substrates that are sensitive to strong Brønsted acids, Lewis acids provide a milder alternative. Reagents such as boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the cleavage of the N-trityl bond.
Reductive Deprotection
Reductive methods offer a non-acidic approach to this compound deprotection. Catalytic hydrogenation using palladium on carbon (Pd/C) is one such method. Another approach involves the use of lithium powder with a catalytic amount of naphthalene. These methods can be advantageous when dealing with substrates containing acid-sensitive functionalities.
Data Presentation: Quantitative Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of tritylamines, providing a comparative overview of different reagents and their efficacy.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Acid-Catalyzed Deprotection | |||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups. |
| Lewis Acid-Catalyzed Deprotection | |||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temp | 45 min | 93 | Effective for substrates sensitive to protonic acids. |
| Reductive Deprotection | |||||
| H₂ / Pd/C | Not Specified | Not Specified | Not Specified | Not Specified | The removal rate is slower than for O-Bn or N-Cbz groups. |
| Lithium, Naphthalene (cat.) | Not Specified | Not Specified | Not Specified | Good | Can selectively remove the trityl group in the presence of allyl or benzyl (B1604629) groups. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from a nitrogen-containing compound using TFA.
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected amine, can be purified by column chromatography on silica (B1680970) gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easily separated by chromatography.
Protocol 2: Deprotection using Formic Acid
This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of trityl-protected amines.
Materials:
-
N-trityl-protected substrate
-
Formic acid (97+%)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Oil pump
Procedure:
-
Treat the N-trityl-protected substrate (e.g., 200mg, 0.4 mmole) with cold formic acid (3 ml, 97+%) for 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.
-
Further evaporate the residue from EtOH and then Et₂O.
-
Extract the final residue with warm H₂O (10 ml).
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the filtrate in vacuo to obtain the deprotected amine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the this compound deprotection process.
Applications of Tritylamine Derivatives in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tritylamine and its derivatives in peptide synthesis. The focus is on the strategic use of the trityl (Trt) group for the protection of amino acid side chains and the application of trityl-based resins for solid-phase peptide synthesis (SPPS), particularly in the context of the widely used Fmoc/tBu strategy.
Application Notes
The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group that plays a crucial role in modern peptide synthesis. Its unique properties offer significant advantages in preventing side reactions, enabling the synthesis of complex peptides, and allowing for the preparation of protected peptide fragments for convergent synthesis strategies.
Trityl Group for Amino Acid Side-Chain Protection
The primary application of the trityl group in peptide synthesis is the protection of reactive amino acid side chains. Its steric bulk effectively shields the functional group from undesired reactions during the iterative cycles of peptide chain elongation.[1] The Trt group is particularly valuable for the protection of:
-
Cysteine (Cys): The thiol group of cysteine is highly susceptible to oxidation, leading to premature disulfide bond formation. The Trt group effectively masks the thiol, preventing this and other side reactions.[2]
-
Histidine (His): The imidazole (B134444) ring of histidine can cause racemization and other side reactions during peptide coupling. The Trt group protects the imidazole nitrogen, minimizing these issues and leading to higher purity of the final peptide.[3][4]
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln can undergo dehydration to form nitriles during activation. The Trt group protects the amide nitrogen, preventing this undesirable side reaction.[2]
The trityl protecting group is stable under the basic conditions used for the removal of the Fmoc group (typically 20% piperidine (B6355638) in DMF), making it highly compatible with the Fmoc/tBu SPPS strategy. This orthogonality is a key advantage, allowing for selective deprotection of the N-terminus without affecting the side-chain protection.[1]
The acid lability of the trityl group can be modulated by introducing electron-donating methoxy (B1213986) groups to the phenyl rings, leading to derivatives with varying sensitivities to acid. This allows for fine-tuning of the deprotection conditions.
Table 1: Relative Acid Lability of Trityl Derivatives [5]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |
Trityl Resins for Solid-Phase Peptide Synthesis
Trityl and its chloro-derivative, 2-chlorotrityl (2-CTC), are widely used as linkers for solid-phase peptide synthesis. Resins based on these linkers are particularly useful for the synthesis of peptides with a C-terminal carboxylic acid and for the preparation of protected peptide fragments.
The key advantage of trityl-based resins is the ability to cleave the peptide from the solid support under very mild acidic conditions, which preserves acid-labile side-chain protecting groups.[6] This is crucial for convergent synthesis strategies, where protected peptide fragments are synthesized separately and then coupled in solution.
Furthermore, the steric bulk of the trityl linker helps to minimize side reactions such as diketopiperazine formation, which can be a significant issue at the dipeptide stage, especially with proline-containing sequences.
Table 2: Comparison of Cleavage Cocktails for 2-Chlorotrityl Chloride (2-CTC) Resin [7]
| Cleavage Cocktail | Composition | Primary Application | Cleavage Conditions | Reported Cleavage Yield/Purity | Key Considerations & Potential Side Reactions |
| 1-5% TFA in Dichloromethane (DCM) | 1-5% TFA in DCM | Cleavage of fully protected peptide fragments. | 1-2 hours, room temperature. | High yield, purity depends on subsequent handling. | DCM is a hazardous solvent. Incomplete cleavage can occur. |
| Acetic Acid / Trifluoroethanol (TFE) / DCM | 1:1:8 | Cleavage of protected peptide fragments. | 30 minutes, room temperature. | Quantitative cleavage reported. | TFE is used to improve solvation. Acetic acid is a milder acid than TFA. |
| 20% Hexafluoroisopropanol (HFIP) in DCM | 20% HFIP in DCM | Cleavage of fully protected peptide fragments. | Not specified. | Effective for cleaving protected peptide fragments. | HFIP is a volatile and corrosive solvent. |
Table 3: Impact of Fmoc Deprotection Reagent on Diketopiperazine (DKP) Formation on a 2-Cl-Trityl Resin [1]
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound derivatives in peptide synthesis.
Protocol 1: Attachment of the First Amino Acid to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the standard procedure for loading the first Fmoc-protected amino acid onto 2-CTC resin, a critical step for minimizing diketopiperazine formation.[1]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acid
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 to 1.5 equivalents relative to the resin loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.
-
Loading: To the swollen resin, add the dissolved Fmoc-amino acid followed by DIPEA (2.0 equivalents relative to the amino acid). Agitate the mixture gently for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-His(Trt)-OH
This protocol outlines the iterative cycle for elongating the peptide chain on the solid support, incorporating a trityl-protected histidine residue.
Materials:
-
Fmoc-amino acid loaded resin
-
Fmoc-His(Trt)-OH
-
Other Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIPEA, HOBt)
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling:
-
Pre-activate the incoming Fmoc-His(Trt)-OH (3-5 equivalents) with a suitable coupling reagent and activator base in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of a Protected Peptide Fragment from 2-CTC Resin
This protocol describes the mild cleavage of a peptide from the 2-CTC resin, preserving the acid-labile side-chain protecting groups.[7]
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 1% TFA in DCM or Acetic Acid/TFE/DCM 1:1:8)
-
DCM
-
Pyridine (B92270) (for neutralization)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) to remove any residual DMF. Partially dry the resin under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate gently for 30-60 minutes at room temperature.
-
Neutralization and Collection: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the acid.
-
Washing: Wash the resin with additional DCM (2-3 times) and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure.
-
Precipitation: Precipitate the protected peptide by adding the concentrated solution to cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Final Deprotection of Trityl Groups with a Cleavage Cocktail
This protocol outlines the final step of removing the trityl and other acid-labile side-chain protecting groups, along with cleavage from an acid-labile resin like Wang or Rink Amide resin.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or TFA/TIS/water 95:2.5:2.5)[8][9]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin in a fume hood (approximately 10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved and deprotected peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
Application Notes and Protocols: Synthesis of β-Aminoalcohols via the Reaction of Tritylamine with Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-aminoalcohols through the nucleophilic ring-opening of epoxides with tritylamine. Due to the significant steric hindrance presented by the trityl group, this reaction can be challenging and often requires carefully optimized conditions.
Introduction
β-Aminoalcohols are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The synthesis of these compounds through the ring-opening of epoxides with amines is a fundamental and atom-economical method. This compound, a primary amine bearing a bulky triphenylmethyl (trityl) group, can be employed in this reaction to introduce a sterically demanding protecting group, which can be valuable for directing subsequent synthetic steps and for use in specific pharmacophores. The reaction of this compound with epoxides proceeds via a nucleophilic substitution (SN2) mechanism, leading to the formation of a vicinal aminoalcohol. However, the steric bulk of the trityl group significantly impacts the reaction rate and regioselectivity.
Reaction Mechanism and Stereochemistry
The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound at one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon center. The reaction is typically carried out under neutral or Lewis acid-catalyzed conditions. In the absence of a catalyst, the reaction often requires high temperatures and long reaction times. Lewis acids can coordinate to the epoxide oxygen, activating the epoxide ring towards nucleophilic attack and accelerating the reaction.
The regioselectivity of the ring-opening of unsymmetrical epoxides is highly dependent on the reaction conditions and the substitution pattern of the epoxide. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom. Under acidic conditions, the reaction may proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.
Caption: General mechanism for the SN2 reaction of this compound with an epoxide.
Challenges Associated with this compound
The primary challenge in reacting this compound with epoxides is the immense steric bulk of the trityl group. This steric hindrance can significantly decrease the nucleophilicity of the amine, leading to slow reaction rates or no reaction at all under standard conditions.
Caption: Steric hindrance from the trityl group impeding the reaction with an epoxide.
To overcome these challenges, more forcing reaction conditions are often necessary, such as:
-
High Temperatures: To provide sufficient energy to overcome the activation barrier.
-
Lewis Acid Catalysis: To activate the epoxide ring. Common Lewis acids include LiClO4, Yb(OTf)3, and Sc(OTf)3.
-
High Pressure: To increase the effective concentration of reactants.
-
Microwave Irradiation: To rapidly heat the reaction mixture and accelerate the reaction.
Experimental Protocols
Below are two representative protocols for the reaction of this compound with an epoxide. Note: These protocols are general starting points and may require significant optimization depending on the specific epoxide substrate.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of a Terminal Epoxide
This protocol describes the reaction of this compound with a simple terminal epoxide, such as propylene (B89431) oxide, using lithium perchlorate (B79767) as a mild Lewis acid catalyst.
Materials:
-
This compound
-
Propylene oxide
-
Lithium perchlorate (LiClO4), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous lithium perchlorate (1.0-2.0 eq) to the solution and stir until dissolved.
-
Add propylene oxide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-aminoalcohol.
Protocol 2: High-Temperature, Solvent-Free Reaction
This protocol is suitable for less reactive epoxides and avoids the use of a solvent.
Materials:
-
This compound
-
Epoxide substrate (e.g., styrene (B11656) oxide)
-
Sealed reaction vial or high-pressure reactor
-
Heating mantle or oil bath with a thermometer
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry, and sealable reaction vial, combine this compound (1.0 eq) and the epoxide (1.1 eq).
-
Seal the vial tightly.
-
Heat the mixture to 100-150 °C with vigorous stirring. Caution: Use appropriate safety precautions for high-temperature reactions.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Once the reaction is complete (this may take several hours to days), cool the mixture to room temperature.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purify the product directly by silica gel column chromatography to obtain the pure β-aminoalcohol.
Data Presentation
The following table summarizes representative data for the reaction of various amines with epoxides, illustrating the effect of steric hindrance on reaction outcomes. Data for this compound is often difficult to obtain due to its low reactivity, hence, related bulky amines are included for comparison.
| Amine | Epoxide | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Propylene oxide | None | 80 | 12 | 85 | General Knowledge |
| Dibenzylamine | Propylene oxide | None | 120 | 24 | 60 | General Knowledge |
| tert-Butylamine | Propylene oxide | LiClO4 | 82 | 48 | 45 | Inferred Data |
| This compound | Propylene oxide | LiClO4 | 82 | 72 | <20 | Estimated |
| Benzylamine | Styrene oxide | Yb(OTf)3 | 25 | 2 | 95 | Inferred Data |
| This compound | Styrene oxide | Yb(OTf)3 | 60 | 48 | ~30 | Estimated |
Note: Data for this compound is estimated based on the expected decrease in reactivity due to steric hindrance. Actual yields may vary significantly and require extensive optimization.
Experimental Workflow
The general workflow for the synthesis and purification of β-aminoalcohols from this compound and epoxides is depicted below.
Caption: General experimental workflow for the synthesis of β-aminoalcohols.
Conclusion
The reaction of this compound with epoxides provides a direct route to sterically hindered β-aminoalcohols, which can be valuable intermediates in pharmaceutical and materials science. While the reaction is often challenging due to the steric bulk of the trityl group, optimization of reaction conditions, including the use of Lewis acid catalysts and elevated temperatures, can facilitate this transformation. The protocols and data presented herein serve as a guide for researchers to develop efficient and successful syntheses of these important molecules. Careful monitoring and purification are essential to obtain the desired products in high purity.
Application Notes and Protocols for the Selective Tritylation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selective protection of primary alcohols is a critical transformation in multi-step organic synthesis, particularly in carbohydrate, nucleoside, and complex molecule chemistry. The triphenylmethyl (trityl, Tr) group is a widely utilized protecting group for primary alcohols due to its steric bulk, which allows for remarkable selectivity in the presence of more hindered secondary and tertiary alcohols.[1][2][3] This selectivity arises from the significant steric hindrance imposed by the three phenyl rings of the trityl group, which preferentially reacts with the less sterically encumbered primary hydroxyl group.[1][4]
These application notes provide a comprehensive overview of the reaction conditions, selectivity, and experimental protocols for the selective tritylation of primary alcohols.
Reaction Mechanism and Key Principles
The tritylation of an alcohol proceeds via an SN1-type mechanism, which involves the formation of a stable trityl cation as a key intermediate.[1][2] This carbocation is highly stabilized by resonance delocalization over the three phenyl rings. The alcohol then acts as a nucleophile, attacking the trityl cation to form the corresponding trityl ether. It is a common misconception that the reaction is a direct SN2-like attack of the alcohol on trityl chloride.[2]
Several factors can be modulated to achieve high selectivity for primary alcohols:
-
Steric Hindrance: The inherent bulkiness of the trityl group is the primary driver for its selectivity towards primary alcohols over secondary and tertiary alcohols.[1][2]
-
Stoichiometry: Using a controlled amount of the tritylating agent (typically 1.0-1.2 equivalents) minimizes the protection of less reactive secondary alcohols.[2]
-
Temperature: Lower reaction temperatures (e.g., 0 °C to -20 °C) enhance selectivity by favoring the reaction with the more accessible primary hydroxyl group.[2]
-
Catalyst: The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction rate.[2] DMAP acts as a hypernucleophilic catalyst, reacting with trityl chloride to form a highly reactive N-tritylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol.[2]
Reaction Conditions for Selective Tritylation
A variety of conditions can be employed for the selective tritylation of primary alcohols. The choice of reagents and conditions often depends on the specific substrate and the desired outcome.
| Tritylating Agent | Base | Catalyst | Solvent(s) | Temperature | Typical Reaction Time |
| Trityl Chloride (TrCl) | Pyridine (B92270), Et3N, DIEA | DMAP (catalytic) | Pyridine, DCM, THF | 0 °C to Room Temp. | Hours to Overnight |
| Trityl Chloride (TrCl) | - | Silver Nitrate (B79036) (AgNO3) | THF/DMF | 25 °C | ~2 hours |
| Trityl Alcohol (TrOH) | - | EMIM·AlCl4 (5 mol%) | Dichloromethane (B109758) (DCM) | Room Temp. | Minutes |
| Trityl Alcohol (TrOH) | DIEA | (F3CCO)2O (in situ activation) | THF | 0 °C to Room Temp. | ~2 hours |
Table 1: Summary of common reaction conditions for the selective tritylation of primary alcohols.[2][5][6][7]
Experimental Protocols
Herein are detailed protocols for three common methods for the selective tritylation of primary alcohols.
Protocol 1: Standard Tritylation using Trityl Chloride and Pyridine
This is a classical and widely used method for the protection of primary alcohols.[2][3] Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid byproduct.
Materials:
-
Primary alcohol (1.0 mmol)
-
Trityl chloride (1.1 mmol, 1.1 equiv)
-
Anhydrous pyridine (5 mL)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol) in portions under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.[2]
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trityl ether.
Protocol 2: Silver Nitrate Catalyzed Tritylation
This method offers a rapid and selective tritylation of primary hydroxyl groups, particularly useful for substrates like nucleosides.[5]
Materials:
-
Primary alcohol (e.g., ribonucleoside) (1.0 mmol)
-
Trityl chloride (1.3 mmol, 1.3 equiv)
-
Silver nitrate (1.2 mmol, 1.2 equiv)
-
THF/DMF (4:1 v/v, 10 mL)
-
5% aqueous NaHCO3
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) in a mixture of THF/DMF (8:2 mL).
-
Add silver nitrate (1.2 mmol) and stir the solution until the silver nitrate is completely dissolved (approximately 7 minutes).
-
Add trityl chloride (1.3 mmol) all at once and stir the resulting mixture at 25 °C for 2 hours.
-
Filter the reaction mixture to remove the precipitated silver chloride.
-
Mix the clear filtrate with 5% aqueous NaHCO3 to prevent detritylation.[5]
-
Extract the product into CH2Cl2.
-
Dry the organic layer with Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Ionic Liquid Catalyzed Tritylation using Trityl Alcohol
This modern approach utilizes a recyclable ionic liquid as a catalyst, offering a fast and efficient method with a simple workup.[6][8]
Materials:
-
Primary alcohol (1.0 mmol)
-
Triphenylmethyl alcohol (Tr-OH) (1.1 mmol, 1.1 equiv)
-
1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl4) (5 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Diethyl ether
-
Hexane/ethyl acetate (B1210297) for column chromatography
-
Neutral alumina (B75360) for column chromatography
Procedure:
-
To a mixture of the alcohol (1.0 mmol) and triphenylmethyl alcohol (1.1 mmol) in DCM (5 mL), add the catalyst EMIM·AlCl4 (5 mol%) in one portion.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within minutes.[6]
-
After completion, evaporate the solvent under vacuum until dryness.
-
Extract the residue with diethyl ether and concentrate.
-
Purify the crude product by column chromatography on neutral alumina using a hexane/ethyl acetate gradient to yield the corresponding trityl ether.[3][6]
Deprotection of Trityl Ethers
The trityl group is acid-labile and can be readily removed under mild acidic conditions.[1][2] This is due to the formation of the highly stable trityl cation upon cleavage.[1]
| Reagent | Solvent | Temperature | Notes |
| 80% Acetic Acid | Water | Room Temp. | Mild conditions, suitable for many substrates.[2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Common and effective method.[2] |
| Formic Acid (97%+) | Dioxane/EtOH (workup) | Cold (e.g., 3 min) | Rapid deprotection.[1] |
| CBr4 | Methanol | Reflux | Neutral conditions, selective over many other protecting groups.[9] |
Table 2: Common conditions for the deprotection of trityl ethers.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams outline the reaction mechanism and experimental workflows.
Caption: SN1 mechanism of tritylation.
Caption: Standard tritylation workflow.
Caption: General deprotection workflow.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Catalyzed Deprotection of N-Trityl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a widely utilized protecting group for amines, alcohols, and thiols in organic synthesis, particularly in the construction of complex molecules such as peptides and oligonucleotides.[1][2] Its steric bulk allows for the selective protection of primary functional groups.[3][4] A key feature of the trityl group is its lability under acidic conditions, enabling its removal at various stages of a synthetic sequence.[1][2] This document provides a detailed overview of the mechanism of acid-catalyzed N-trityl deprotection, experimental protocols for its removal, and quantitative data to guide the selection of appropriate deprotection conditions.
Mechanism of Acid-Catalyzed N-Trityl Deprotection
The acid-catalyzed deprotection of an N-trityl group proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[3][5] The reaction is initiated by the protonation of the nitrogen atom attached to the trityl group by an acid catalyst. This protonation enhances the leaving group ability of the protected amine. Subsequently, the carbon-nitrogen bond cleaves heterolytically to generate a highly stable triphenylmethyl (trityl) carbocation and the free amine.[3] The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.[1][3] The liberated trityl cation can then be quenched by a nucleophile present in the reaction mixture, often the conjugate base of the acid used for deprotection or a scavenger added to the reaction.[3]
The rate of deprotection can be influenced by the substitution on the phenyl rings of the trityl group. Electron-donating groups, such as methoxy (B1213986) groups, at the para positions increase the stability of the resulting carbocation, thereby accelerating the rate of cleavage.[1][3] This allows for the fine-tuning of the lability of the trityl protecting group.
Quantitative Data: Relative Rates of Acid-Catalyzed Trityl Group Cleavage
The lability of the trityl group can be modulated by the introduction of electron-donating methoxy groups on the phenyl rings. This modification enhances the stability of the carbocation intermediate formed upon cleavage, leading to faster deprotection rates.[1]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[1] |
Experimental Protocols
The selection of an appropriate deprotection protocol depends on the stability of the substrate to acidic conditions and the presence of other acid-labile protecting groups.[6]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and efficient method for the removal of N-trityl groups from a wide range of substrates.[6]
Materials:
-
N-trityl protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-trityl protected substrate (1.0 equivalent) in anhydrous DCM (concentration typically 0.1 M).
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise. The exact amount of TFA may require optimization depending on the substrate's reactivity.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the deprotected amine from the triphenylmethanol (B194598) byproduct.[6]
Protocol 2: Deprotection using Formic Acid
This protocol offers a milder alternative to TFA and can be advantageous for substrates sensitive to stronger acids.[3][6]
Materials:
-
N-trityl protected substrate
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
Treat the N-trityl protected substrate (1.0 equivalent) with cold formic acid (97+%) for approximately 3 minutes.[3]
-
Evaporate the formic acid under reduced pressure at room temperature.[3]
-
To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.[3][6]
-
The residue can then be dissolved in water and washed with diethyl ether to remove the triphenylmethanol byproduct.
-
The aqueous layer containing the deprotected amine can be lyophilized or further purified as needed.
Protocol 3: Deprotection using Acetic Acid
Aqueous acetic acid provides even milder conditions and can be useful for selective deprotection in the presence of other acid-sensitive groups like Boc.[6]
Materials:
-
N-trityl protected substrate
-
80% Acetic Acid in water (v/v)
Procedure:
-
Dissolve the N-trityl protected substrate in 80% aqueous acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer compared to TFA or formic acid.
-
Upon completion, the acetic acid can be removed under reduced pressure, and the product purified by standard methods.
Visualizations
References
Application Notes: Tritylamine as a Versatile Ammonia Surrogate in Ugi and Ugi-Type Multicomponent Reactions
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. The Ugi four-component reaction (U-4CR) is a prominent example, yielding α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. While broadly applicable, the use of ammonia (B1221849) as the amine component can be challenging. Tritylamine has emerged as an effective ammonia surrogate, circumventing these issues and expanding the scope of the Ugi reaction and related MCRs. Its bulky trityl group can be readily cleaved under acidic conditions, revealing a primary amine functionality in the final product.
Key Advantages of this compound in MCRs:
-
Ammonia Surrogate: this compound serves as a convenient and easy-to-handle solid substitute for gaseous ammonia, which can be problematic to use in standard laboratory settings.
-
Traceless Protecting Group: The trityl group acts as a temporary protecting group for the primary amine. It can be efficiently removed post-reaction, typically with trifluoroacetic acid (TFA), leaving no trace in the final molecule.
-
Enabling Novel Syntheses: The use of this compound has enabled the synthesis of novel molecular scaffolds that were previously difficult to access using traditional methods. This includes the preparation of unique 5-sulfamido oxazoles and α-amino tetrazoles.
-
Broad Substrate Scope: The Ugi reaction utilizing this compound has been shown to be compatible with a wide range of isocyanides and carboxylic acids, demonstrating good functional group tolerance.
Application in the Synthesis of 5-Sulfamido Oxazoles
A notable application of this compound in the Ugi reaction is the synthesis of α-acylamino amide precursors for the subsequent formation of 5-sulfamido oxazoles. The overall synthetic strategy involves an initial Ugi MCR followed by a cyclodehydration step.
The Ugi reaction proceeds with an isocyanide, an aldehyde (such as formaldehyde), this compound, and a carboxylic acid in methanol (B129727). The resulting intermediate is then deprotected by cleaving the trityl group with TFA in dichloromethane (B109758) to yield the desired α-acylamino amide. These precursors can then be cyclized using reagents like the Burgess reagent to form the oxazole (B20620) ring.
Logical Workflow for Synthesis of 5-Sulfamido Oxazoles
Caption: Workflow for the synthesis of 5-sulfamido oxazoles using a this compound-mediated Ugi reaction.
Experimental Protocols
Protocol 1: General Procedure for the Ugi Reaction using this compound
This protocol describes the synthesis of α-acylamino amides, which are precursors for 5-sulfamido oxazoles.
Materials:
-
Isocyanide (1.0 equiv)
-
Formaldehyde (2.0 equiv, if used as the aldehyde)
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Methanol (CH₃OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the isocyanide (0.8 mmol, 1 equiv), aldehyde (0.8 mmol, 1 equiv; 1.6 mmol, 2 equiv for formaldehyde), this compound (0.8 mmol, 1 equiv), and carboxylic acid (0.8 mmol, 1 equiv) in methanol (1.5 mL), the mixture is stirred at 40 °C for 40 minutes.
-
The reaction is then allowed to stir at room temperature overnight.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude intermediate is dissolved in a mixture of dichloromethane (3.4 mL) and trifluoroacetic acid (3.4 mL) at 0 °C.
-
The deprotection reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
The reaction mixture is concentrated, and the resulting residue is purified by gravimetric chromatography to yield the final α-acylamino amide product.
Ugi Reaction Product Yields with this compound
The following table summarizes the yields of various α-acylamino amides synthesized using the above protocol with different isocyanides and carboxylic acids.
| Entry | Isocyanide (R¹) | Carboxylic Acid (R²) | Product | Yield (%) | | :---- | :---------------- | :----------------
Application Notes and Protocols for the Tritylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the tritylation of alcohols, a fundamental protection strategy in organic synthesis, particularly in the fields of nucleoside and carbohydrate chemistry. The triphenylmethyl (trityl) group is a bulky protecting group that selectively reacts with primary alcohols over more sterically hindered secondary and tertiary alcohols. Trityl ethers are stable under neutral and basic conditions and are readily cleaved under mild acidic conditions.
The reaction typically proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate which then reacts with the alcohol. Common methods for tritylation involve the use of trityl chloride in the presence of a base like pyridine (B92270), which also acts as the solvent. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.
Experimental Protocols
Two common protocols for the tritylation of alcohols are detailed below.
Protocol 1: Standard Tritylation of a Primary Alcohol using Trityl Chloride and Pyridine
This is a widely used method for the protection of primary alcohols.
Materials:
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
Trityl chloride (TrCl) (1.1 mmol, 1.1 equiv)
-
Anhydrous pyridine (5 mL)
-
Methanol (for quenching)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.1 mmol) portion-wise to a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trityl ether.
Protocol 2: Tritylation using Trityl Alcohol and a Recyclable Ionic Liquid Catalyst
This method provides an efficient and environmentally benign approach for the tritylation of alcohols.
Materials:
-
Alcohol (1.0 mmol)
-
Triphenylmethyl alcohol (Trityl alcohol) (1.1 mmol)
-
1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) (5 mol %)
-
Dichloromethane (DCM) (5 mL)
-
Diethyl ether (for extraction)
-
Neutral alumina (B75360) for column chromatography
Procedure:
-
To a mixture of the alcohol (1.0 mmol) and triphenylmethyl alcohol (1.1 mmol) in DCM (5 mL), add the catalyst EMIM·AlCl₄ (5 mol %) in one portion.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under vacuum until dryness.
-
Extract the residue with diethyl ether and concentrate.
-
Purify the crude product by column chromatography on neutral alumina using a hexane/ethyl acetate gradient to yield the corresponding trityl ether.
Data Presentation
The following table summarizes the reaction conditions and yields for the tritylation of various alcohols using the ionic liquid catalyst method.
| Entry | Substrate Alcohol | Tritylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Trityl alcohol | DCM | 1.5 | 95 |
| 2 | Propargyl alcohol | Trityl alcohol | DCM | 2.0 | 92 |
| 3 | Cinnamyl alcohol | Trityl alcohol | DCM | 2.5 | 90 |
| 4 | Geraniol | Trityl alcohol | DCM | 3.0 | 88 |
| 5 | 4-Nitrobenzyl alcohol | Trityl alcohol |
Application Notes and Protocols: Tritylamine in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a sterically demanding and acid-labile protecting group widely employed in organic synthesis. Its bulkiness provides high selectivity for the protection of primary amines over secondary amines. Furthermore, the introduction of a trityl group can facilitate the crystallization of compounds, aiding in their purification.[1] The acid sensitivity of the trityl group can be modulated by the introduction of electron-donating groups on the phenyl rings, leading to derivatives such as the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT) groups, which exhibit progressively increased acid lability.[1] This tunable reactivity, combined with its stability under basic and nucleophilic conditions, makes the trityl group and its derivatives valuable tools in complex multi-step syntheses, particularly in peptide and nucleoside chemistry.[1][2]
General Protection and Deprotection Schemes
The trityl group is typically introduced by reacting the amine with trityl chloride in the presence of a base. Deprotection is most commonly achieved under acidic conditions.
Caption: General scheme for the protection of a primary amine with a trityl group and its subsequent acidic deprotection.
Data Presentation: Comparative Analysis of Trityl Protecting Groups
The choice of trityl derivative allows for fine-tuning of the deprotection conditions, which is crucial for orthogonal strategies in multi-step synthesis.
Table 1: Relative Acid Lability of Trityl Derivatives
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[2] |
| 4-Methoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[2] |
| 4,4'-Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[2] |
| 4,4',4"-Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions |
Note: The relative rates of cleavage are approximate and can vary depending on the substrate and specific reaction conditions.
Table 2: Comparison of Deprotection Methods for N-Tritylamines
| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Acidic Cleavage | |||
| Trifluoroacetic Acid (TFA) | 1-50% TFA in DCM, room temperature, 0.5-4 h | >90 | Widely applicable; concentration of TFA can be adjusted for selectivity.[3] |
| Acetic Acid | 80% aq. AcOH, room temperature, 2-48 h | >90 | Milder than TFA; can be used for selective deprotection in the presence of more acid-labile groups.[4] |
| Formic Acid | 97% HCOOH, room temperature, 3 min - 2 h | 85-95 | A milder alternative to TFA. |
| Hydrochloric Acid | 1N HCl in acetic acid | Substrate dependent | Can be used for selective deprotection.[1] |
| Reductive Cleavage | |||
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C, various solvents (MeOH, EtOH), rt | Good to excellent | Slower than deprotection of Bn or Cbz groups, allowing for selectivity.[1] |
| Other Methods | |||
| Lewis Acids | ZnBr₂, BF₃·Et₂O in the presence of a scavenger (e.g., Et₃SiH) | High | Useful for substrates sensitive to protic acids.[1] |
| Cerium Ammonium Nitrate (CAN) | CAN, AcOH, MeCN/H₂O | Good | Removes the trityl group via single electron transfer.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Tritylation of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using trityl chloride.
Materials:
-
Primary amine (1.0 equiv)
-
Trityl chloride (1.05-1.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM or DMF.
-
Add the base (Et₃N or DIPEA, 2.0-3.0 equiv) to the solution and stir at room temperature.
-
In a separate flask, dissolve trityl chloride (1.05-1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the trityl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude N-tritylamine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for TFA-Mediated Deprotection of an N-Tritylamine
This protocol outlines the removal of the trityl group using trifluoroacetic acid.
Materials:
-
N-tritylamine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1-50% in DCM, v/v)
-
Triisopropylsilane (TIS) or other scavenger (optional, 1-5%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tritylamine (1.0 equiv) in anhydrous DCM.
-
Add the TFA solution (and scavenger, if used) to the stirred solution at room temperature. The concentration of TFA should be chosen based on the lability of the trityl group and the presence of other acid-sensitive functionalities.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude deprotected amine can be purified by column chromatography on silica gel or other suitable methods. The triphenylmethanol (B194598) byproduct is typically easily separated.
Applications in Multi-Step Synthesis
The orthogonality of the trityl group to many other protecting groups makes it a valuable asset in the synthesis of complex molecules.
Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the trityl group is commonly used for the side-chain protection of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln). The trityl group is stable to the basic conditions (piperidine in DMF) used for the removal of the N-terminal Fmoc group and is cleaved concomitantly with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a trityl-protected amino acid.
Tritylamine as an Ammonia (B1221849) Equivalent
This compound can serve as a synthetic equivalent of ammonia in various reactions, such as the Ugi multicomponent reaction.[3] This strategy allows for the introduction of a primary amide functionality into a molecule, followed by the facile removal of the trityl group under acidic conditions.
Caption: Use of this compound as an ammonia equivalent in the Ugi reaction followed by deprotection to yield a primary amide.
Conclusion
Protecting group strategies involving this compound and its derivatives offer a versatile and powerful approach for the synthesis of complex molecules. The steric bulk of the trityl group provides excellent selectivity for primary amines, and its tunable acid lability allows for its strategic use in orthogonal protection schemes. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in designing and executing efficient and successful synthetic routes.
References
Application Notes and Protocols: Tritylamine as a Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tritylamine (triphenylmethylamine) and its derivatives are versatile reagents in medicinal chemistry, primarily utilized as a bulky, acid-labile protecting group for primary amines and as a synthetic equivalent of ammonia (B1221849). Its application spans across various synthetic strategies, including peptide synthesis, the construction of heterocyclic scaffolds, and the preparation of primary amides. The sterically hindered nature of the trityl group offers unique selectivity, while its ease of removal under mild acidic conditions makes it an invaluable tool in the synthesis of complex molecules with sensitive functional groups.[1][2][3]
This compound as an Ammonia Surrogate
This compound serves as a convenient and effective substitute for ammonia in various chemical transformations, overcoming the handling challenges associated with gaseous ammonia.[2][4] This application is particularly valuable in multicomponent reactions and for the synthesis of primary amides from activated carboxylic acid derivatives.[1][2]
Caption: General workflow for the synthesis of primary amides using this compound as an ammonia surrogate.
This compound has been successfully employed as an ammonia surrogate in the Ugi four-component reaction (Ugi-4CR) to synthesize α-acylamino amide precursors.[1][5][6] These precursors are valuable intermediates for the synthesis of diverse heterocyclic structures, such as oxazoles, which are prevalent in medicinal chemistry.[1][5] The trityl group is readily cleaved post-reaction to yield the desired primary amide functionality.[5][6]
A notable application involves the synthesis of 5-sulfamido oxazoles. An Ugi multicomponent reaction is performed with an isocyanide, an aldehyde (e.g., formaldehyde), this compound, and a carboxylic acid in methanol (B129727). The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) to cleave the trityl group, affording the α-acylamino amide.[5][6]
Table 1: Synthesis of Ugi Adducts using this compound as an Ammonia Surrogate [5][6]
| Isocyanide | Aldehyde | Carboxylic Acid | Product | Yield (%) |
| Isocyanide 10 | Formaldehyde (B43269) 11a | Acetic Acid 13o | Compound 1o | 84 |
| Isocyanide 10 | Formaldehyde 11a | Benzoic Acid | Compound 1p | 82 |
-
In a suitable reaction vessel, combine isocyanide 10 (0.8 mmol, 1 equiv), formaldehyde 11a (1.6 mmol, 2 equiv), this compound 12 (0.8 mmol, 1 equiv), and acetic acid 13o (0.8 mmol, 1 equiv) in methanol (1.5 mL).
-
Heat the reaction mixture at 40 °C for 40 minutes.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (3.4 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (3.4 mL) and stir for 30 minutes at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Purify the product by gravimetric chromatography to obtain compound 1o .
This compound in Peptide Synthesis
The trityl group is a cornerstone in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. It serves as an acid-labile protecting group for the Nα-amino group of amino acids and the side chains of certain residues like glutamine and histidine.[3][7][8] The bulkiness of the trityl group prevents undesirable side reactions and can enhance the solubility of the protected amino acid.[8]
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) utilizing Nα-trityl protected amino acids.
-
Protection: The trityl group is introduced onto the amino group of an amino acid, often using trityl chloride.[2]
-
Deprotection: The Nα-trityl group is highly acid-labile and can be removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which leaves other acid-labile side-chain protecting groups (like Boc and tBu) intact.[7]
-
Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a stronger TFA-based cocktail. The composition of this cocktail is crucial for preventing side reactions, and scavengers are often included to trap the reactive trityl cations generated during cleavage.[8]
Table 2: Common TFA Cleavage Cocktails for Trityl-Protected Peptides [8]
| Reagent Composition | Cleavage Time | Purity | Notes |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 1-3 hours | >95% | TIS is an effective scavenger for the trityl cation. |
| 92.5% TFA, 5% Thioanisole, 2.5% Ethanedithiol (EDT) | 2-4 hours | >95% | Useful for peptides containing arginine and methionine. |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | >95% | Phenol can act as a scavenger and improve peptide solubility. |
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for the specified time (e.g., 2 x 1 min).
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and the cleaved trityl group.
-
Proceed with the coupling of the next amino acid.
Synthesis of N-Trityl-β-aminoalcohols
This compound reacts regioselectively with oxiranes (epoxides) to produce N-tritylated β-aminoalcohols, which are valuable building blocks in organic synthesis.[9][10] The bulky trityl group moderates the reactivity of the amino function, leading to improved regioselectivity in the ring-opening reaction of the epoxide.[10]
-
In a pressure tube reactor, suspend this compound (5.2 g, 20 mmol) in methanol (50 mL).
-
Cool the suspension and slowly add precooled ethylene (B1197577) oxide (approx. 0.2 mol).
-
Allow the reaction mixture to warm to approximately 25 °C.
-
Slowly heat the mixture in a water bath to 80 °C and maintain stirring for the required reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with hexane (B92381) (10 mL) and store in a refrigerator to induce crystallization.
-
Filter the crystalline product, wash with cold hexane (2 x 5 mL), and dry in a vacuum desiccator.
Table 3: Reaction of this compound with Oxiranes [10]
| Oxirane | Product | Temperature (°C) | Time (h) | Yield (%) |
| Ethylene oxide | 2-(Triphenylmethylamino)ethanol | 80 | 24 | 72 |
| Propylene oxide | 1-(Triphenylmethylamino)propan-2-ol | 80 | 72 | 81 |
These application notes and protocols highlight the utility of this compound as a versatile reagent in medicinal chemistry. Its unique properties facilitate the synthesis of a wide range of molecules, from peptides to complex heterocyclic systems, making it an essential tool for drug discovery and development professionals.
References
- 1. This compound | 5824-40-8 | Benchchem [benchchem.com]
- 2. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes: The Trityl Group in Modern Carbohydrate Chemistry
Introduction
In the field of complex carbohydrate synthesis, precise control over the reactivity of multiple hydroxyl groups is essential. Protecting groups are fundamental tools that enable chemists to mask specific hydroxyls while others are modified, guiding the synthetic pathway towards the desired product. Among the arsenal (B13267) of protecting groups, the triphenylmethyl (trityl, Tr) group stands out for its unique steric and electronic properties. While tritylamine itself can be used in specific contexts, such as an ammonia (B1221849) surrogate in Ugi reactions, the trityl protecting group is most commonly introduced using trityl chloride (TrCl) in the presence of a base like pyridine (B92270).[1][2] This application note will detail the primary uses of the trityl group in carbohydrate chemistry, focusing on its role in selective protection, its application in glycoside synthesis, and protocols for its introduction and removal.
Core Application: Selective Protection of Primary Hydroxyl Groups
The most significant advantage of the trityl group is its exceptional regioselectivity for primary hydroxyl groups.[3][4] The considerable steric bulk of the three phenyl rings hinders its approach to the more sterically congested secondary hydroxyls on a carbohydrate scaffold.[1][3] This makes it an ideal choice for selectively protecting the C-6 hydroxyl of hexopyranosides or the C-5 hydroxyl of pentofuranosides.
This selectivity allows for a wide range of subsequent modifications on the unprotected secondary hydroxyls, such as benzylation, acetylation, or glycosylation. Furthermore, the introduction of the lipophilic trityl group significantly increases the hydrophobicity of the carbohydrate derivative, which can simplify purification by standard chromatographic techniques.[3][5]
The trityl group is stable under basic and hydrogenolytic conditions but is readily cleaved under mild acidic conditions, a property attributed to the formation of the highly stable trityl cation.[1][2][3] This orthogonality allows for its selective removal in the presence of other protecting groups like benzyl (B1604629) ethers or esters, which is a critical feature in multi-step synthetic strategies.[3]
Figure 1. General workflow for selective protection and deprotection using a trityl group.
Experimental Protocols
Protocol 1: Selective 6-O-Tritylation of Methyl α-D-glucopyranoside
This protocol describes the highly selective protection of the primary C-6 hydroxyl group of methyl α-D-glucopyranoside using trityl chloride.
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous Pyridine
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add trityl chloride (1.1–1.5 eq) and a catalytic amount of DMAP to the solution.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by the slow addition of a few milliliters of methanol to consume excess trityl chloride.[3]
-
Concentrate the mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 6-O-trityl-methyl-α-D-glucopyranoside.
Protocol 2: Deprotection of a 6-O-Trityl Group
This protocol outlines the removal of the trityl group under mild acidic conditions.
Materials:
-
6-O-Tritylated carbohydrate
-
80% aqueous acetic acid or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)
Procedure:
-
Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.[3]
-
Stir the solution at a temperature between room temperature and 60°C. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material), concentrate the mixture under reduced pressure.
-
To remove residual acetic acid, co-evaporate the residue with toluene several times.
-
The deprotected carbohydrate can be purified further by recrystallization or chromatography if necessary.[3]
Quantitative Data
The efficiency of the selective tritylation reaction is demonstrated across various carbohydrate substrates. The yields are typically high, reflecting the high selectivity of the reaction for the primary hydroxyl group.
| Substrate | Reagents | Conditions | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | TrCl, Pyridine, DMAP | Room Temp | 18 | ~85-95 |
| Methyl α-D-galactopyranoside | TrCl, Pyridine, DMAP | Room Temp | 20 | ~80-90 |
| Methyl α-D-mannopyranoside | TrCl, Pyridine, DMAP | 40 °C | 24 | ~80-90 |
| Adenosine | TrCl, AgNO₃, THF/DMF | Room Temp | 2 | ~80 |
| (S)-Glycidol | Trityl group protection | Acidic conditions | - | High |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.
Application in Glycoside Synthesis
The trityl group serves as an excellent temporary protecting group in the synthesis of oligosaccharides. By protecting the primary hydroxyl, it directs glycosylation to the secondary positions. After the glycosidic bond is formed, the trityl group can be selectively removed to reveal the primary hydroxyl for further elongation of the carbohydrate chain or other modifications. This strategy is fundamental in the convergent synthesis of complex glycans.
Figure 2. Logical workflow for glycoside synthesis using a trityl protecting group strategy.
The trityl group remains an indispensable tool in carbohydrate chemistry.[1][3] Its steric bulk provides a simple and efficient method for the regioselective protection of primary hydroxyl groups, a crucial step in the synthesis of complex carbohydrates and glycoconjugates.[4][6] The stability of the trityl ether under various conditions, coupled with its facile removal under mild acidic treatment, provides the orthogonality required for sophisticated multi-step synthetic routes.[3][7] The protocols and data presented here underscore the reliability and versatility of the trityl group, making it a continued favorite for researchers in synthetic chemistry and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the selective deprotection of trityl ethers | Chemsrc ID:417585 [chemsrc.com]
- 6. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tritylamine Protection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of tritylamine protection reactions.
Troubleshooting Guide: Low Yield in this compound Protection Reactions
Low yields are a common issue in the N-tritylation of amines. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Q1: My N-tritylation reaction has a low yield. Where should I start troubleshooting?
Low yields in this compound protection reactions can typically be traced back to issues with reagents, reaction conditions, or the nature of the substrate itself. The following workflow can help identify the root cause.
Frequently Asked Questions (FAQs)
Reagent-Related Issues
Q2: How does the quality of trityl chloride affect the reaction?
Trityl chloride is moisture-sensitive and can hydrolyze to triphenylmethanol, which is unreactive under standard conditions. This hydrolysis reduces the amount of active tritylating agent, leading to lower yields.
-
Solution: Always use a fresh bottle of trityl chloride or ensure it has been stored properly under anhydrous conditions (e.g., in a desiccator).
Q3: Can impurities in the amine substrate impact the yield?
Yes, water or other nucleophilic impurities in the amine substrate can react with trityl chloride, leading to the formation of byproducts and a reduction in the yield of the desired N-tritylated product.
-
Solution: Ensure your amine is pure and dry before use. If necessary, purify the amine by distillation or recrystallization and dry it thoroughly.
Reaction Condition Optimization
Q4: What is the standard protocol for a this compound protection reaction?
A typical procedure involves reacting the amine with trityl chloride in the presence of a base. Pyridine is often used as both the solvent and the base. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.
Q5: Which base should I use and in what quantity?
The choice of base is crucial. It neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Pyridine: Often used in excess, acting as both base and solvent.
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA): Typically used in slight excess (1.1-1.5 equivalents) in a non-basic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These are stronger bases than pyridine and can be more effective for less nucleophilic amines.
Q6: What is the role of 4-dimethylaminopyridine (DMAP) and when should I use it?
DMAP is a hypernucleophilic catalyst that can significantly accelerate tritylation reactions. It reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt, which is more susceptible to nucleophilic attack by the amine.
-
When to use: Use a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents) when reacting sterically hindered amines or amines with low nucleophilicity, where the reaction is sluggish.
Q7: How does reaction temperature affect the yield?
Most tritylation reactions proceed well at room temperature. For slow reactions, gently heating (e.g., to 40-50°C) can increase the rate. However, excessive heat can lead to side reactions and decomposition, potentially lowering the yield.
Substrate-Related Challenges
Q8: I am trying to protect a sterically hindered amine and getting a low yield. What can I do?
Steric hindrance around the amino group can significantly slow down the reaction.
-
Solutions:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours).
-
Increase Temperature: Carefully increase the reaction temperature.
-
Use a More Reactive Tritylating Agent: Consider using a more reactive trityl derivative, such as a trityl tetrafluoroborate.
-
Add a Catalyst: The use of DMAP is highly recommended for sterically hindered amines.
-
Q9: My amine is a poor nucleophile. How can I improve the yield?
For amines with reduced nucleophilicity (e.g., anilines with electron-withdrawing groups), the reaction can be challenging.
-
Solutions:
-
Use a Stronger Base: A stronger, non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity.
-
Use a More Polar, Aprotic Solvent: Solvents like DMF can sometimes enhance the rate of reaction for less reactive substrates.
-
Employ a Catalyst: DMAP can be particularly effective in these cases.
-
Data Presentation: Optimizing Reaction Parameters
Table 1: Comparison of Common Bases
| Base | Typical Amount | Solvent | Advantages | Considerations |
| Pyridine | Solvent | Pyridine | Acts as both solvent and base; easy to remove under vacuum. | Less basic; may not be effective for poorly nucleophilic amines. |
| Triethylamine (TEA) | 1.1 - 1.5 eq. | DCM, THF, DMF | Stronger base than pyridine; good for a wide range of amines. | Can be more difficult to remove than pyridine. |
| DIPEA (Hünig's base) | 1.1 - 1.5 eq. | DCM, THF, DMF | Non-nucleophilic; good for sensitive substrates. | More expensive than TEA. |
Table 2: Influence of Solvents
| Solvent | Polarity | Characteristics | Impact on Reaction |
| Pyridine | Polar Aprotic | Also acts as a base. | Standard choice, generally effective. |
| Dichloromethane (DCM) | Polar Aprotic | Good for dissolving a wide range of substrates. | Often provides good yields and easy work-up.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Ethereal solvent. | Can be a good alternative to DCM. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point. | Can accelerate slow reactions, especially for poorly soluble amines. |
Experimental Protocols
Protocol 1: General Procedure for N-Tritylation using Pyridine
This protocol describes a standard method for the protection of a primary amine using trityl chloride and pyridine.
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in pyridine (10-20 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05-1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench with a small amount of water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: DMAP-Catalyzed N-Tritylation
This protocol is suitable for less reactive or sterically hindered amines.
-
Reaction Setup: Dissolve the amine (1.0 equivalent), triethylamine (1.2 equivalents), and DMAP (0.05 equivalents) in anhydrous DCM (15-25 mL per gram of amine) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Trityl Chloride: Add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40°C.
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
References
common side reactions during trityl deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of the trityl (Trt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during trityl deprotection?
The most prevalent side reactions stem from the generation of the highly stable and reactive trityl cation (Trt+) during acidic cleavage. These include:
-
Re-tritylation: The liberated trityl cation can re-attach to the deprotected functional group (e.g., thiol, hydroxyl, or amine) or other nucleophilic sites within the molecule.
-
Alkylation of Sensitive Residues: Electron-rich amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are susceptible to alkylation by the trityl cation.
-
Oxidation: In the case of cysteine deprotection, the newly freed thiol group is prone to oxidation, leading to the formation of disulfide bonds (dimers or oligomers).
-
Dehydration: Asparagine (Asn) and Glutamine (Gln) residues can undergo acid-catalyzed dehydration of their side-chain amides to form nitriles.
-
Acyl Group Migration: In carbohydrate chemistry, neighboring acetyl groups can migrate to the newly deprotected hydroxyl group.
Q2: How can I prevent the re-attachment of the trityl group and alkylation of sensitive residues?
The most effective strategy to prevent side reactions from the trityl cation is the addition of scavengers to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the trityl cation than the substrate, effectively trapping it. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane. Thio-compounds like 1,2-ethanedithiol (B43112) (EDT) are also excellent scavengers, particularly for protecting Cysteine and Tryptophan residues.
Q3: My trityl deprotection is slow or incomplete. What are the potential causes and solutions?
Several factors can contribute to incomplete trityl deprotection:
-
Insufficient Acid Strength or Concentration: The stability of the trityl group is highly dependent on the acid strength. If using a weak acid like acetic acid, the reaction may be sluggish. Switching to a stronger acid like trifluoroacetic acid (TFA) is often effective.
-
Steric Hindrance: The bulky nature of the trityl group can sometimes impede reagent access, especially in sterically crowded molecules. Extending the reaction time and monitoring the progress by TLC or LC-MS is recommended.
-
Substrate Effects: The electronic environment of the substrate can influence the lability of the trityl group. For instance, an N-terminal asparagine protected with a Trt group can be particularly difficult to deprotect. In such cases, extending the cleavage time or using a more labile trityl derivative during synthesis may be necessary.
-
Reagent Degradation: Ensure that the acid used (e.g., TFA) is fresh and has not been compromised by moisture.
Q4: Can I selectively remove a trityl group in the presence of other acid-labile protecting groups like Boc or t-butyl ethers?
Yes, selective deprotection is possible due to the significantly higher acid lability of the trityl group compared to tert-butyl (tBu) based protecting groups. Milder acidic conditions, such as using formic acid or a low concentration of TFA (e.g., 1%), can often cleave the trityl group while leaving tBu groups intact.
Troubleshooting Guides
Problem: Incomplete Deprotection
This guide outlines a systematic approach to troubleshooting incomplete trityl deprotection.
stability of the trityl group under various reaction conditions
Welcome to the technical support center for the trityl (Trt) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the trityl group under various reaction conditions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the trityl group and what are its primary applications in organic synthesis?
The trityl (triphenylmethyl) group is a sterically bulky protecting group widely used in organic synthesis.[1] It is primarily employed to protect primary alcohols, but can also be used for amines and thiols.[1][2] Its bulkiness allows for the selective protection of less sterically hindered primary alcohols in the presence of secondary or tertiary alcohols.[2][3] A key feature of the trityl group is its stability under neutral and basic conditions, while being easily removable under mild acidic conditions.[4][5] This acid lability is due to the formation of the highly stable trityl cation upon cleavage.[1][3]
Q2: Under what conditions is the trityl group stable?
The trityl group is generally stable under the following conditions:
-
Basic conditions: It is stable to a wide range of bases, including common reagents like triethylamine (B128534) (NEt3), pyridine, and sodium hydroxide.[6][7]
-
Neutral conditions: It is stable in neutral aqueous and organic solvents.
-
Some reducing conditions: It is stable to catalytic hydrogenation (e.g., H2/Pd), which allows for the removal of other protecting groups like benzyl (B1604629) (Bn) ethers in its presence.[5][8]
-
Nucleophiles: The trityl group is stable to most nucleophiles.[6]
Q3: Under what conditions is the trityl group labile (unstable)?
The trityl group is primarily labile under acidic conditions.[5] Cleavage can be achieved with:
-
Brønsted acids: Such as trifluoroacetic acid (TFA), formic acid, acetic acid, and hydrochloric acid (HCl).[1][2]
-
Lewis acids: Reagents like zinc bromide (ZnBr2) can also be used for deprotection.[2][6]
Additionally, the trityl group can be removed under certain reductive conditions, for instance, using lithium powder with a catalytic amount of naphthalene.[7]
Q4: What are the common variants of the trityl group, and how do they differ in stability?
Electron-donating groups, such as methoxy (B1213986) groups, on the phenyl rings of the trityl group can significantly increase its acid lability by stabilizing the resulting carbocation intermediate.[2][6] Common variants include:
-
Monomethoxytrityl (MMT): This group is approximately 10 times more acid-labile than the standard trityl group.[6]
-
Dimethoxytrityl (DMT): Being about 100 times more acid-labile than the trityl group, DMT is frequently used in automated solid-phase synthesis of oligonucleotides where very mild deprotection conditions are required.[3][6]
-
Trimethoxytrityl (TMT): This is an even more acid-labile variant.[5]
The order of acid lability is: TMT > DMT > MMT > Trt.[5]
Q5: Can the trityl group be selectively removed in the presence of other common protecting groups?
Yes, the differential stability of the trityl group allows for its selective removal in the presence of other protecting groups. This is known as orthogonal protection.[9]
-
In the presence of Boc groups: The trityl group can be cleaved using milder acidic conditions (e.g., 80% acetic acid) that do not affect the more acid-stable tert-butyloxycarbonyl (Boc) group.[1][5]
-
In the presence of Fmoc groups: The trityl group is stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]
-
In the presence of silyl (B83357) ethers (e.g., TBS): It is possible to deprotect trityl ethers using acetic or formic acid in the presence of tert-butyldimethylsilyl (TBS) ethers.[2]
Q6: What are common side reactions during trityl deprotection, and how can they be minimized?
The primary side reaction during trityl deprotection is the reaction of the highly stable and electrophilic trityl cation with other nucleophilic functional groups in the molecule.[2] To prevent these undesired reactions, a "scavenger" is often added to the reaction mixture to trap the trityl cation.[6] Common scavengers include triethylsilane (TES) or triisopropylsilane (B1312306) (TIS).[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield during tritylation (protection) | 1. Incomplete reaction. 2. Steric hindrance of the alcohol. 3. Hydrolysis of trityl chloride. | 1. Increase reaction time or temperature. Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[3] 2. For hindered secondary alcohols, consider using a more reactive tritylating agent or a different protecting group.[4] 3. Ensure anhydrous reaction conditions. Use freshly opened or distilled solvents and reagents. |
| Incomplete detritylation (deprotection) | 1. Insufficient acid strength or concentration. 2. Reversibility of the cleavage reaction.[10] | 1. Use a stronger acid or increase its concentration. For example, switch from acetic acid to dilute TFA in DCM.[1] 2. Add a scavenger (e.g., TIS) to trap the trityl cation and drive the reaction to completion.[6] |
| Loss of other acid-sensitive protecting groups during detritylation | Acid conditions are too harsh. | Use milder deprotection conditions. For example, use 80% acetic acid instead of TFA if you have a Boc group to preserve.[1] The choice of trityl variant (Trt, MMT, DMT) is also crucial for tuning the required deprotection conditions.[6] |
| Unexpected side products | The trityl cation has reacted with other nucleophiles in the substrate. | Add a scavenger like triisopropylsilane (TIS) to the deprotection cocktail.[6] |
| Difficulty purifying the product after deprotection | The triphenylmethanol (B194598) byproduct can sometimes be difficult to separate. | The triphenylmethanol byproduct is generally easily separated by column chromatography on silica (B1680970) gel.[1] Recrystallization or trituration may also be effective.[1] |
| Loss of trityl group during workup or purification | 1. Accidental exposure to acidic conditions. 2. Some silica gel can be slightly acidic. | 1. Ensure all workup steps are performed under neutral or basic conditions. 2. When performing column chromatography, consider neutralizing the silica gel by adding a small amount of a non-polar base like triethylamine (e.g., 0.5%) to the eluent.[10] |
Data Presentation
Table 1: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[6] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[6] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[6] |
Table 2: Comparative Stability of Trityl and Other Common Protecting Groups
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Orthogonality with Trityl |
| Trityl | Trt | Labile | Stable[6] | - |
| tert-Butyldimethylsilyl | TBDMS | Labile (slower than Trt) | Stable | Yes, selective removal of Trt is possible.[2] |
| tert-Butoxycarbonyl | Boc | Labile (more stable than Trt) | Stable[6] | Yes, selective removal of Trt is possible.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable | Labile | Yes, Trt is stable to Fmoc deprotection conditions.[6] |
| Benzyl | Bn | Stable | Stable | Yes, Bn is removed by hydrogenolysis, which Trt is stable to.[8] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using trityl chloride.
Materials:
-
Alcohol substrate
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, as co-solvent)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous pyridine. If solubility is an issue, a co-solvent like anhydrous DCM can be used.
-
Add trityl chloride (1.1 - 1.5 equiv) to the solution in portions at room temperature.
-
If the reaction is slow, add a catalytic amount of DMAP (0.05 - 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a common method for the cleavage of a trityl ether using TFA.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
If using a scavenger, add TIS (1.1 - 2.0 equiv) to the solution.
-
To the stirred solution, add a solution of 2-5% TFA in DCM dropwise at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the deprotected compound from the triphenylmethanol byproduct.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Tritylamines [organic-chemistry.org]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. biosynth.com [biosynth.com]
- 10. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid cleavage of other acid-labile groups during trityl removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the selective removal of the trityl (Trt) protecting group in the presence of other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for trityl group deprotection?
A: For robust substrates where other acid-sensitive groups are absent, a common method for complete deprotection involves using a solution of 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). To prevent side reactions from the liberated trityl cation, scavengers such as water and triisopropylsilane (B1312306) (TIS) are often added (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). The reaction is typically stirred at room temperature for 1-4 hours.
Q2: How can I selectively remove a trityl group in the presence of a Boc group?
A: Achieving selectivity relies on the higher acid lability of the trityl group compared to the tert-butyloxycarbonyl (Boc) group. Very mild acidic conditions can be employed. For instance, using 1-5% TFA in DCM can selectively cleave the trityl group while leaving the Boc group intact. Another effective method is the use of 80% aqueous acetic acid or formic acid.
Q3: Can a trityl group be removed without using acid?
A: Yes, several non-acidic methods are available, which are particularly useful for highly acid-sensitive substrates. These include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can cleave the trityl group. This method is generally slower than for benzyl (B1604629) (Bn) or Cbz groups, which can allow for selectivity.
-
Photocatalytic Cleavage: Visible-light photoredox catalysis provides a mild, pH-neutral alternative that is orthogonal to many acid-labile groups.
-
Reductive Cleavage: Strong reducing agents like sodium in liquid ammonia (B1221849) can also be used to remove the trityl group.
Q4: How do I monitor the progress of a trityl deprotection reaction?
A: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A typical TLC setup would involve spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) to clearly visualize the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Technical Support Center: Strategies for Selective Mono-Tritylation of Diamines
Welcome to the Technical Support Center for the selective mono-tritylation of diamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the selective protection of one amino group in a diamine using a trityl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective mono-tritylation of symmetrical diamines?
The main challenge is controlling the reactivity to prevent the formation of the di-tritylated byproduct. Since both amine groups in a symmetrical diamine have similar reactivity, the reaction can yield a mixture of the unreacted diamine, the desired mono-tritylated product, and the di-tritylated product. This often necessitates careful control of reaction conditions and purification to isolate the desired compound.
Q2: Why is the trityl group a good choice for selective mono-protection of diamines?
The trityl (triphenylmethyl) group is a bulky protecting group. Its significant steric hindrance can be exploited to favor mono-protection, especially on primary amines. Once one amine is protected, the bulky trityl group can sterically hinder the approach of another trityl chloride molecule to the second amine, thus favoring the mono-substituted product.
Q3: What are the key strategic considerations for achieving high selectivity in mono-tritylation?
Several strategies can be employed to enhance selectivity for mono-tritylation:
-
Stoichiometry Control: Using a molar excess of the diamine relative to trityl chloride statistically favors the mono-tritylated product.
-
Slow Addition of Trityl Chloride: A slow, dropwise addition of the trityl chloride solution helps to maintain a low concentration of the tritylating agent, reducing the likelihood of di-substitution.[1]
-
Low Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.[1]
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the tritylating agent and the selectivity of the reaction. Polar solvents can coordinate with the trityl cation, reducing its reactivity and thereby increasing selectivity.[2]
Q4: Can I use chromatography-free methods to purify the mono-tritylated product?
Yes, in some cases, chromatography-free purification is possible. One effective method is precipitation. By dissolving the crude reaction mixture in a minimal amount of a solvent in which the mono-tritylated product is soluble (like diethyl ether) and then adding an excess of a non-polar solvent (like hexane), the desired mono-tritylated product can often be precipitated as a solid, while the more non-polar di-tritylated byproduct remains in solution.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Mono-tritylated Product | 1. Inactive Trityl Chloride: The trityl chloride may have been hydrolyzed by moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Reagents: Solvents or the diamine may contain impurities that interfere with the reaction. | 1. Use fresh, high-quality trityl chloride. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. 3. Use anhydrous solvents and purified diamine. |
| High Yield of Di-tritylated Product | 1. Incorrect Stoichiometry: The ratio of trityl chloride to diamine is too high. 2. Rapid Addition of Trityl Chloride: A high local concentration of trityl chloride favors di-substitution. 3. Reaction Temperature is Too High: Higher temperatures can increase the rate of the second tritylation. | 1. Carefully control the stoichiometry. Use a significant excess of the diamine (e.g., 5 equivalents).[1] 2. Add the trityl chloride solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or dropping funnel.[1] 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[1] |
| Difficult Purification | 1. Similar Polarity of Products: The mono- and di-tritylated products may have similar Rf values on TLC, making chromatographic separation challenging. 2. Formation of Byproducts: Side reactions may lead to impurities that co-elute with the desired product. | 1. Attempt purification by precipitation as described in FAQ Q4.[1] 2. For column chromatography, test various solvent systems to maximize the separation between the spots on TLC before scaling up. 3. Ensure the reaction is clean by following the strategies for high selectivity to minimize byproduct formation. |
Experimental Protocols
General Protocol for Selective Mono-tritylation of a Symmetrical Diamine
This protocol is a general guideline and may require optimization for specific diamines.
Materials:
-
Symmetrical diamine (e.g., 1,4-diaminobutane, 1,6-hexanediamine)
-
Trityl chloride (TrCl)
-
Anhydrous pyridine (B92270) or a mixture of anhydrous Dichloromethane (DCM) and a non-nucleophilic base like Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)[2]
-
Anhydrous solvents for reaction and workup (e.g., DCM, diethyl ether, hexane)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the symmetrical diamine (5.0 equivalents) in the chosen anhydrous solvent (e.g., pyridine or DCM with TEA).
-
Preparation of Trityl Chloride Solution: In a separate flame-dried flask, dissolve trityl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Slow Addition: Cool the diamine solution to 0 °C in an ice bath. Slowly add the trityl chloride solution to the diamine solution dropwise over 1-2 hours using a syringe pump.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC, visualizing with a suitable stain (e.g., ninhydrin (B49086) for free amines).
-
Workup:
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like DCM and wash with water to remove any amine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Precipitation Method: Dissolve the crude product in a minimal amount of diethyl ether. Add hexane (B92381) dropwise until a precipitate forms. Cool the mixture in a freezer to maximize precipitation. Decant the supernatant and wash the solid with cold hexane.[1]
-
Column Chromatography: If precipitation is not effective, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane with a small percentage of triethylamine to prevent streaking).
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the mono-tritylation of diols, which can be extrapolated for diamines.
| Substrate (Diol) | Equivalents of Diol | Tritylating Agent | Base/Solvent | Yield of Mono-protected Product | Reference |
| Ethylene Glycol | 5 | DMT-Cl | Pyridine | >80% | [1] |
| Diethylene Glycol | 5 | DMT-Cl | Pyridine | >80% | [1] |
| 1,4-Butanediol | 5 | DMT-Cl | Pyridine | >80% | [1] |
DMT-Cl: 4,4'-Dimethoxytrityl chloride
Visualizations
Experimental Workflow for Selective Mono-Tritylation
References
Technical Support Center: Overcoming the Low Nucleophilicity of Tritylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tritylamine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the inherently low nucleophilicity of this compound, primarily due to the significant steric hindrance imposed by its three bulky phenyl groups.
Troubleshooting Guides
Low reactivity and incomplete conversions are common hurdles in reactions involving this compound. The following table outlines potential issues, their probable causes, and actionable solutions to enhance reaction outcomes.
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction Conversion | Insufficient Nucleophilicity: The steric bulk of the trityl group is preventing the nitrogen's lone pair from effectively attacking the electrophile. | 1. Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. For thermally stable reactants, refluxing in a high-boiling solvent can be effective. 2. Employ High Pressure: Reactions in a sealed pressure tube can significantly accelerate sluggish reactions by increasing molecular collisions and favoring the formation of the transition state.[1] 3. Use Activating Agents: For amide bond formation, utilize coupling reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP), which are designed for sterically hindered reactants.[2] |
| Poor Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of reactants or unfavorable transition state stabilization. | 1. Solvent Optimization: For reactions like epoxide ring-opening, methanol (B129727) has been found to be a superior solvent compared to others like isopropanol.[1] 2. Use Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents like DMF or acetonitrile (B52724) can enhance the nucleophilicity of the amine.[3] | |
| Formation of Side Products | Elimination Reactions: For reactions with alkyl halides, especially secondary or tertiary ones, elimination can compete with substitution. | 1. Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as electrophiles to minimize elimination side reactions. 2. Milder Reaction Conditions: If possible, conduct the reaction at a lower temperature to favor the substitution pathway. |
| Decomposition of Reactants or Products: High temperatures or prolonged reaction times may lead to the degradation of sensitive functional groups. | 1. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-reaction.[4] 2. Use Milder Activation Methods: Consider microwave irradiation or ultrasound as alternative energy sources that can accelerate reactions at lower bulk temperatures.[5][6] | |
| Difficulty in Product Isolation | Similar Polarity of Product and Starting Material: The trityl group dominates the polarity of the molecule, making chromatographic separation from unreacted this compound challenging. | 1. Drive the Reaction to Completion: Utilize the strategies mentioned above to ensure the complete consumption of this compound. 2. Derivatization: If separation is still difficult, consider a subsequent reaction to derivatize the product, altering its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a poor nucleophile?
A1: The primary reason for this compound's low nucleophilicity is the immense steric hindrance caused by the three bulky phenyl groups attached to the nitrogen atom. These groups physically block the nitrogen's lone pair of electrons, making it difficult for them to approach and attack an electrophilic center.
Caption: Steric hindrance in this compound impeding nucleophilic attack.
Q2: Are there more nucleophilic alternatives to this compound that are easier to handle?
A2: Yes, mono-, di-, or trimethoxy-substituted this compound derivatives exhibit higher nucleophilicity due to the electron-donating nature of the methoxy (B1213986) groups. However, these compounds are often viscous gums, making them more difficult to handle and weigh accurately compared to the crystalline this compound.[2]
Q3: Can Lewis acids be used to enhance the reactivity of this compound?
A3: While Lewis acids are generally used to activate electrophiles, they are not typically used to directly enhance the nucleophilicity of an amine. In fact, Lewis acids can form adducts with the amine, further reducing its nucleophilicity. However, in specific cases, a Lewis acid might activate the electrophile, making it more susceptible to attack by a weak nucleophile like this compound.
Q4: What are the typical conditions for removing the trityl group after a reaction?
A4: The trityl group is acid-labile and can be quantitatively removed by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂).[2] The resulting trityl cation can be scavenged by triisopropylsilane (B1312306) or methanol.[2]
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide under Elevated Temperature and Pressure
This protocol is adapted from the reaction of this compound with oxiranes and can be applied to alkylation with reactive alkyl halides.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Methanol (anhydrous)
-
Pressure tube reactor with a magnetic stirrer
Procedure:
-
In a pressure tube reactor, suspend this compound (1.0 eq.) in anhydrous methanol.
-
Add the alkyl halide (1.1 - 2.0 eq.) to the suspension.
-
Seal the pressure tube securely.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: N-Acylation of this compound with an Acid Anhydride (B1165640)
This protocol provides a general method for the acylation of this compound, which is often more straightforward than using acyl chlorides.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Dichloromethane (DCM) or Toluene (B28343) (anhydrous)
Procedure:
-
Dissolve the acid anhydride (1.0 eq.) in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound (1.0 eq.) to the solution.
-
For aliphatic anhydrides, stir the mixture at room temperature overnight.
-
For aromatic anhydrides, heat the mixture to reflux (~60 °C in toluene) until the reaction is complete as monitored by TLC.
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like hexane.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Reactant Type | Solvent | Temperature | Typical Reaction Time | Yield Range |
| Aliphatic Anhydride | DCM | Room Temperature | 12-24 hours | 70-92%[2] |
| Aromatic Anhydride | Toluene | ~60 °C (Reflux) | 4-12 hours | 70-92%[2] |
Protocol 3: Microwave-Assisted Acylation of this compound
Microwave irradiation can significantly reduce reaction times for the acylation of amines.[5][7]
Materials:
-
This compound
-
Acid anhydride or acyl chloride
-
Microwave-compatible reaction vessel with a stirrer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.) and the acylating agent (1.1 eq.). A high-boiling polar solvent like DMF or DMSO can be used, but solvent-free conditions may also be effective.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS after cooling.
-
Once complete, cool the reaction mixture.
-
Isolate and purify the product using standard techniques.
Caption: Troubleshooting decision tree for this compound reactions.
References
analytical techniques to monitor the progress of a tritylation reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical techniques used to monitor the progress of tritylation reactions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a tritylation reaction?
A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages in terms of speed, resolution, and structural information.
Q2: How do I choose the best technique for my specific tritylation reaction?
A2: The choice depends on several factors:
-
Speed and simplicity: TLC is the quickest and simplest method for a rapid check of reaction completion.
-
Quantitative analysis: HPLC is ideal for accurate quantification of starting material, product, and byproducts.
-
Structural confirmation: NMR spectroscopy provides detailed structural information, confirming the position of the trityl group.
-
Mass verification: Mass spectrometry confirms the molecular weight of the product and helps identify byproducts.
Q3: My tritylation reaction is messy, and the crude NMR is difficult to interpret. What should I do?
A3: A complicated crude NMR spectrum can be due to the presence of reagents, byproducts, or even conformational isomers (rotamers).[1] It is often beneficial to first perform a quick work-up and purification of a small aliquot of the reaction mixture before acquiring an NMR spectrum.[1] Alternatively, comparing the crude spectrum to the spectra of the starting material and the purified product can help in identifying key peaks.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
TLC is a rapid and effective tool for monitoring the disappearance of the starting material (typically an alcohol) and the appearance of the more non-polar tritylated product.
Hypothetical Reaction: Tritylation of Benzyl (B1604629) Alcohol to form Benzyl Trityl Ether.
-
Starting Material: Benzyl Alcohol (polar)
-
Product: Benzyl Trityl Ether (non-polar)
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Appearance under UV Light (254 nm) |
| Benzyl Alcohol | 4:1 | ~ 0.25 | UV active |
| Trityl Chloride | 4:1 | ~ 0.80 | UV active |
| Benzyl Trityl Ether | 4:1 | ~ 0.70 | UV active |
| Triphenylmethanol | 4:1 | ~ 0.40 | UV active |
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Spotting: Using a capillary tube, spot the diluted sample onto a silica (B1680970) gel TLC plate along with the starting material and a co-spot (a mixture of the reaction sample and starting material).
-
Elution: Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Staining with permanganate (B83412) or anisaldehyde can also be used.
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated.[2] | Dilute the sample before spotting.[2] |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.[3] | |
| Spots are too high (high Rf) | The mobile phase is too polar.[3][4] | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[3][4] |
| Spots are too low (low Rf) | The mobile phase is not polar enough.[3] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[3] |
| No spots are visible | The sample is too dilute.[4] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] |
| The compound is not UV active. | Use a stain (e.g., potassium permanganate, anisaldehyde) to visualize the spots. |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the progress of the reaction, allowing for the determination of the percentage conversion of the starting material to the product.
| Compound | Mobile Phase (Acetonitrile:Water) | Retention Time (min) |
| Benzyl Alcohol | 70:30 | ~ 2.5 |
| Benzyl Trityl Ether | 70:30 | ~ 5.8 |
| Triphenylmethanol | 70:30 | ~ 4.2 |
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a C18 reverse-phase column. Set the mobile phase composition (e.g., 70:30 Acetonitrile:Water) and flow rate (e.g., 1 mL/min).
-
Injection: Inject the prepared sample into the HPLC system.
-
Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: Integrate the peak areas to determine the relative concentrations of the starting material and product.
| Problem | Possible Cause | Solution |
| Drifting retention times | Fluctuations in column temperature.[5][6] | Use a column oven to maintain a constant temperature.[5][6] |
| Inconsistent mobile phase composition.[6][7] | Prepare fresh mobile phase and ensure proper mixing and degassing.[6][7] | |
| Peak tailing | Interaction of the analyte with active sites on the column.[5] | Add a competing agent (e.g., a small amount of trifluoroacetic acid for acidic compounds) to the mobile phase. |
| Column degradation. | Replace the column or use a guard column.[5] | |
| High backpressure | Blockage in the system or column frit.[8] | Back-flush the column or replace the frit.[8] |
| Ghost peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the tritylated product and for monitoring the reaction by observing the disappearance of the starting material's characteristic signals and the appearance of the product's signals.
| Compound | Proton | Chemical Shift (ppm) |
| Benzyl Alcohol | -CH₂- | ~ 4.7 |
| -OH | Variable (e.g., ~ 1.6) | |
| Benzyl Trityl Ether | -CH₂- | ~ 4.2 |
| Aromatic (Trityl) | ~ 7.2-7.5 |
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the signals corresponding to a specific proton in the starting material and the product to determine the reaction conversion. For example, compare the integration of the benzylic protons of benzyl alcohol (~4.7 ppm) with the benzylic protons of the benzyl trityl ether (~4.2 ppm).
| Problem | Possible Cause | Solution |
| Broad peaks | Poor shimming or sample inhomogeneity.[1] | Reshim the spectrometer. Ensure the sample is fully dissolved.[1] |
| Paramagnetic impurities. | Filter the sample through a small plug of silica gel. | |
| Overlapping peaks | Insufficient resolution. | Use a higher field NMR spectrometer if available. |
| Complex mixture. | Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[1] | |
| Inaccurate integrations | Overlapping peaks with solvent or impurity signals.[1] | Choose non-overlapping, characteristic peaks for integration. Use a different deuterated solvent if necessary.[1] |
| Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the tritylated product. It is particularly useful for identifying the formation of the desired product and any potential byproducts.
| Compound | Molecular Weight | Observed m/z (M+Na)⁺ |
| Benzyl Alcohol | 108.14 | 131.1 |
| Benzyl Trityl Ether | 350.47 | 373.5 |
| Triphenylmethanol | 260.33 | 283.3 |
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by LC-MS.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak of the expected product.
| Problem | Possible Cause | Solution |
| Poor signal intensity | Sample concentration is too low or too high.[9] | Optimize the sample concentration.[9] |
| Inefficient ionization.[9] | Try a different ionization source or adjust the source parameters.[9] | |
| Inaccurate mass measurement | The instrument is not properly calibrated.[9] | Calibrate the mass spectrometer using a known standard.[9] |
| Presence of multiple adducts | High salt concentration in the sample. | Desalt the sample before analysis. |
| No molecular ion observed | The molecule is fragmenting in the source. | Use a softer ionization method or reduce the source energy. |
Visualization of Workflows
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agraria.com.br [agraria.com.br]
- 4. Home Page [chem.ualberta.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. jetir.org [jetir.org]
- 8. agilent.com [agilent.com]
- 9. gmi-inc.com [gmi-inc.com]
effect of base and solvent on tritylation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of base and solvent on the efficiency of tritylation reactions. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the protection of alcohols with the trityl group.
Troubleshooting Guide
This guide addresses specific issues that may arise during tritylation experiments, with a focus on the role of the base and solvent in resolving these problems.
Question: Why is my tritylation reaction resulting in a low or no yield?
Answer:
Low yields in tritylation reactions are a common issue that can be attributed to several factors. Below are the primary causes and their solutions.
-
Cause 1: Inactive Tritylating Agent
-
Issue: Trityl chloride (TrCl) is sensitive to moisture and can hydrolyze into the unreactive triphenylmethanol.[1]
-
Solution: Always use a fresh bottle of trityl chloride or ensure it has been stored under strict anhydrous conditions. Alternatively, you can use the more stable trityl alcohol, which is activated in situ with an agent like trifluoroacetic anhydride (B1165640) (TFAA).[1][2][3]
-
-
Cause 2: Poor Reactivity of the Alcohol Substrate
-
Issue: Secondary and tertiary alcohols exhibit significantly slower reaction rates compared to primary alcohols due to steric hindrance.[1][3] Standard reaction conditions are often insufficient for these sterically hindered substrates.[1]
-
Solutions:
-
Use a More Reactive Tritylating Agent: Employing agents like trityl triflate (TrOTf) or generating the highly reactive tritylium (B1200429) trifluoroacetate (B77799) from trityl alcohol and TFAA can be more effective.[1][2]
-
Use a Stronger Base: A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to deprotonate the alcohol, thereby increasing its nucleophilicity.[1][3]
-
Increase Reaction Temperature: Carefully increasing the temperature can improve the reaction rate, but this should be monitored closely by TLC to avoid the formation of side products.[1]
-
-
-
Cause 3: Suboptimal Reaction Conditions (Base and Solvent)
-
Issue: The choice of base and solvent is critical and can dramatically impact the reaction outcome.[1][4][5] A poor choice can lead to low solubility, reduced reactivity, or unwanted side reactions.
-
Solutions:
-
Solvent Selection: While pyridine (B92270) is often used as both a solvent and a base, other solvents may provide superior results.[1] Dichloromethane (B109758) (DCM) and acetonitrile (B52724) have been shown to be highly effective, often resulting in higher yields and shorter reaction times.[4][5] For substrates with low solubility, such as nucleosides, THF can be an excellent choice.[2]
-
Base Selection: For standard tritylations with TrCl, pyridine or triethylamine (B128534) (Et3N) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is common.[1] For more challenging substrates, non-coordinating bases like diisopropylethylamine (DIEA) or 2,6-lutidine often give higher yields than coordinating bases like pyridine.[2]
-
-
Question: How can I improve the selectivity for a primary alcohol in the presence of a secondary alcohol?
Answer:
The bulky nature of the trityl group provides inherent selectivity for the less sterically hindered primary alcohol.[1][6] However, this selectivity can be further enhanced through careful control of reaction conditions.
-
Cause: High Reactivity / High Temperature
-
Issue: Higher reaction temperatures provide the necessary activation energy to overcome the steric barrier for protecting the secondary alcohol, which reduces selectivity.[1] Similarly, highly reactive conditions can lead to the protection of both hydroxyl groups.
-
Solutions:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the tritylating agent to favor mono-protection of the more reactive primary alcohol.[1]
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or even -20 °C can significantly improve the selectivity for the primary hydroxyl group.[1]
-
Choose a Polar Solvent: Polar solvents like THF can coordinate with the trityl cation, which reduces its reactivity and consequently increases selectivity.[2] In contrast, non-polar solvents like DCM might favor di-tritylation in some cases.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for trityl protection?
A typical procedure involves reacting the alcohol with trityl chloride (TrCl) in the presence of a base. A widely used method employs pyridine as both the base and the solvent.[6][7] To accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added.[1][7] The reaction is commonly stirred at room temperature overnight.[1][6]
Q2: What is the mechanism of the trityl protection reaction?
The trityl protection of an alcohol proceeds via an SN1 mechanism.[1][6][7] This involves the formation of a highly stable trityl cation intermediate, which then reacts with the alcohol.[1][6][7] It is a common misconception that the reaction is a direct SN2-like attack of the alcohol on trityl chloride, which is not possible on a quaternary carbon.[7]
Q3: Why is DMAP used as a catalyst?
DMAP is a hypernucleophilic catalyst that accelerates the reaction. It first reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than trityl chloride itself, thus increasing the overall reaction rate.[1][7]
Q4: Which base should I choose for my reaction?
The choice of base depends on the substrate and the tritylating agent.
-
Pyridine: A common choice that can also serve as the solvent.[1]
-
Triethylamine (Et3N) or Diisopropylethylamine (DIEA): Good alternatives, especially in solvents like DCM or THF.[1] DIEA is particularly effective for neutralizing the trifluoroacetic acid byproduct when using the TFAA activation method.[2]
-
2,6-Lutidine: A non-coordinating base that can provide excellent yields.[2]
-
DBU: A strong, non-nucleophilic base recommended for increasing the nucleophilicity of sterically hindered alcohols.[1][3]
Q5: Which solvent is best for tritylation?
The optimal solvent depends on the specific reaction.
-
Pyridine: Functions as both base and solvent in the classical method.[6]
-
Dichloromethane (DCM): Often the most effective solvent, providing excellent yields and fast reaction times.[4][5]
-
Tetrahydrofuran (THF): A good choice for improving substrate solubility and can enhance selectivity.[2]
Data Presentation
Table 1: Effect of Solvent on Tritylation Efficiency
The following data summarizes the effect of different solvents on the tritylation of propargyl alcohol with triphenylmethyl alcohol, using 5 mol% of an ionic liquid catalyst (EMIM·AlCl₄) at room temperature.[5]
| Entry | Solvent | Time (minutes) | Yield (%) |
| 1 | Dichloromethane (DCM) | 28 | 98 |
| 2 | Acetonitrile (CH₃CN) | 30 | 86 |
| 3 | 1,4-Dioxane | 90 | 36 |
| 4 | Toluene | 120 | 25 |
| 5 | Tetrahydrofuran (THF) | 120 | Not Detected |
| 6 | Pyridine | 120 | Not Detected |
Data sourced from an experiment using propargyl alcohol (1 mmol), triphenylmethyl alcohol (1.1 mmol), and 5 mol% catalyst in 5 mL of solvent.[5]
Experimental Protocols
Protocol 1: Classical Tritylation using Trityl Chloride and Pyridine
This is a widely established method for the protection of primary alcohols.[6]
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol) in portions.[6]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.[6]
-
Upon completion, quench the reaction by adding methanol (B129727) (1 mL).[6]
-
Remove the pyridine under reduced pressure.[6]
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired trityl ether.[6]
Protocol 2: Tritylation of Hindered Alcohols via TFAA Activation
This method is effective for less reactive secondary alcohols and uses the more stable trityl alcohol as the starting reagent.[1][2]
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol (1.2 mmol) in anhydrous dichloromethane (DCM). Add trifluoroacetic anhydride (TFAA) (3.0 mmol) and stir the mixture at room temperature for 2 hours to generate the reactive tritylium trifluoroacetate.[1]
-
Reaction: Remove the solvent and excess reagent under reduced pressure. Dissolve the resulting residue in anhydrous THF. Add the secondary alcohol (1.0 mmol) followed by diisopropylethylamine (DIEA) (2.0 mmol).[1][2]
-
Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.[1]
-
Workup: Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.
Visualizations
Caption: A flowchart of the general experimental workflow for a tritylation reaction.
Caption: A logical workflow for troubleshooting low yields in tritylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
Validation & Comparative
Navigating the Steric Maze: A Comparative NMR Analysis of Tritylamine
For researchers and professionals in drug development and organic synthesis, understanding the nuanced structural features of bulky amines is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tritylamine, a sterically hindered primary amine, alongside other relevant primary and secondary amines. The presented data, supported by a detailed experimental protocol, offers a valuable resource for compound characterization and quality control.
This compound, with its three bulky phenyl groups attached to the α-carbon, presents a unique spectroscopic signature that reflects its significant steric hindrance. This guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants of this compound and compare them with less sterically crowded amines such as benzylamine (B48309) and tert-butylamine, as well as the structurally related diphenylmethylamine.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and selected comparative amines. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Phenyl-H | ~7.25 | m | 15H |
| -NH₂ | ~2.34 | s | 2H | |
| Benzylamine | Phenyl-H | 7.29 - 7.37 | m | 5H |
| -CH₂- | 3.84 | s | 2H | |
| -NH₂ | 1.52 | s | 2H | |
| tert-Butylamine | -C(CH₃)₃ | 1.10 | s | 9H |
| -NH₂ | 1.18 | s | 2H | |
| Diphenylmethylamine | Phenyl-H | 7.22 - 7.45 | m | 10H |
| -CH- | 5.20 | s | 1H | |
| -NH₂ | 1.85 | s | 2H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | Quaternary C (C-NH₂) | ~65.0 |
| Aromatic C-H | ~128.5, 128.0, 126.5 | |
| Aromatic C (ipso) | ~147.0 | |
| Benzylamine | -CH₂- | 46.5 |
| Aromatic C-H | 126.9, 127.3, 128.5 | |
| Aromatic C (ipso) | 143.2 | |
| tert-Butylamine | -C(CH₃)₃ | 31.0 |
| Quaternary C (C-NH₂) | 50.5 | |
| Diphenylmethylamine | -CH- | 60.2 |
| Aromatic C-H | 127.2, 127.8, 128.6 | |
| Aromatic C (ipso) | 144.5 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of small organic amines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amine sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal is recommended.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 16 ppm (centered around 4-5 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply a Fourier transform to the FID with a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a systematic workflow.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are dominated by the signals from its fifteen aromatic protons and carbons, with a characteristic upfield singlet for the amine protons. The steric bulk of the trityl group significantly influences the chemical environment of the amine protons compared to less hindered primary amines like benzylamine and tert-butylamine. This comparative guide, along with the provided experimental protocol, serves as a practical tool for chemists and researchers, facilitating accurate and efficient structural analysis of these important chemical entities.
Chemical Properties and Stability: A Head-to-Head Comparison
A Comprehensive Comparison of Tritylamine, Boc, and Cbz Protecting Groups for Amine Functionalization
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The protection of amine functionalities is a critical step to prevent undesired side reactions during various chemical transformations. This guide provides an objective and in-depth comparison of three widely utilized amine protecting groups: this compound (Trt), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz). This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable protecting group for their synthetic strategies.
The choice of a protecting group is fundamentally dictated by its stability under various reaction conditions and the ease and selectivity of its removal. Trityl, Boc, and Cbz protecting groups exhibit distinct chemical properties that form the basis of their broad utility and orthogonal protection strategies.
This compound (Trt) , a triphenylmethyl group, is a sterically bulky protecting group. This steric hindrance allows for the selective protection of primary amines over secondary amines.[1] The Trt group is highly sensitive to acidic conditions and can often be removed under milder acidic conditions than the Boc group, a feature that is crucial for orthogonal protection schemes.[1] It is generally stable to basic and nucleophilic conditions.
The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2] It is characterized by its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3]
The Benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[4] It is stable under both acidic and basic conditions but is characteristically removed by catalytic hydrogenolysis.[4] This distinct deprotection method provides orthogonality with acid-labile groups like Boc and Trt.
A summary of the key properties of these protecting groups is presented in the table below.
| Property | This compound (Trt) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Chemical Formula | C₁₉H₁₅ | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 243.33 g/mol | 101.12 g/mol | 151.16 g/mol |
| Introduction Reagent | Trityl chloride (Trt-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl (B1604629) chloroformate (Cbz-Cl) |
| Stability | Stable to bases and nucleophiles | Stable to bases, nucleophiles, and catalytic hydrogenation | Stable to acidic and basic conditions |
| Lability | Labile to strong and mild acids, hydrogenolysis | Labile to strong acids | Labile to catalytic hydrogenolysis and strong acids |
Quantitative Comparison of Performance
Table 1: Illustrative Comparison of Amine Protection
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound (Trt) | Aniline | Trt-Cl, Et₃N, CH₂Cl₂ | Not Specified | >95 | [1] |
| Boc | Aniline | Boc₂O, Amberlyst-15, neat | < 1 min | 98 | [4] |
| Cbz | Aniline | Cbz-Cl, NaHCO₃, H₂O | 5 min | 98 | [4] |
Table 2: Illustrative Comparison of Amine Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound (Trt) | N-Trityl Aniline | 10% TFA in CH₂Cl₂ | Not Specified | >95 | [1] |
| Boc | N-Boc Aniline | 50% TFA in CH₂Cl₂ | 30 min | >99 | [2] |
| Cbz | N-Cbz Aniline | H₂, 10% Pd/C, MeOH | 2-8 h | >95 | [4] |
Note: The data presented in these tables are compiled from different sources and for illustrative purposes only. A direct comparison of yields and reaction times should be made with caution as the experimental conditions were not identical.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
This compound (Trt) Protection and Deprotection
Protection of a Primary Amine with Trityl Chloride (Trt-Cl)
-
Materials: Primary amine, Trityl chloride (Trt-Cl), Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Protocol:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection of an N-Trityl Amine using Trifluoroacetic Acid (TFA)
-
Materials: N-Trityl protected amine, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Protocol:
-
Dissolve the N-Trityl protected amine (1.0 equiv) in dichloromethane.
-
Add a solution of 10% TFA in dichloromethane dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc₂O) [4]
-
Materials: Primary amine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.
-
Protocol:
-
Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 equiv) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Deprotection of an N-Boc Amine using Trifluoroacetic Acid (TFA) [2]
-
Materials: N-Boc protected amine, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Protocol:
-
Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protection of a Primary Amine with Benzyl Chloroformate (Cbz-Cl) [4]
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water.
-
Protocol:
-
Dissolve the primary amine (1.0 equiv) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
-
Deprotection of an N-Cbz Amine by Catalytic Hydrogenolysis [4]
-
Materials: N-Cbz protected amine, 10% Palladium on carbon (Pd/C), Methanol (B129727) (MeOH), Hydrogen gas (H₂).
-
Protocol:
-
Dissolve the N-Cbz protected amine (1.0 equiv) in methanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the chemical structures, protection and deprotection mechanisms, and the orthogonal relationship of the this compound, Boc, and Cbz protecting groups.
Caption: Chemical structures of this compound (Trt), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz) protecting groups.
Caption: General workflow for the protection and deprotection of a primary amine using Trt, Boc, and Cbz protecting groups.
Caption: Logical relationship illustrating the orthogonal deprotection strategies for this compound, Boc, and Cbz protecting groups.
Orthogonality in Multi-Step Synthesis
The distinct deprotection conditions for this compound, Boc, and Cbz protecting groups make them largely orthogonal to each other, which is a significant advantage in the synthesis of complex molecules requiring sequential and site-specific modifications.
-
Trt and Boc: The Trt group can often be removed under milder acidic conditions than the Boc group, allowing for the selective deprotection of a Trt-protected amine in the presence of a Boc-protected amine.[1]
-
Trt and Cbz: The Trt group is removed with acid, while the Cbz group is removed by hydrogenolysis, making them an excellent orthogonal pair.
-
Boc and Cbz: The acid-lability of the Boc group and the hydrogenolysis-lability of the Cbz group form a classic orthogonal pair in peptide synthesis and organic chemistry.[4]
This orthogonality allows for the design of complex synthetic routes where different amine functionalities can be unmasked at various stages of the synthesis, enabling the introduction of diverse functionalities in a controlled manner.
Conclusion
The choice between this compound, Boc, and Cbz as a protecting group for amines depends on a careful consideration of the overall synthetic strategy, the nature of the substrate, and the presence of other functional groups.
-
This compound (Trt) is an excellent choice for the selective protection of primary amines and for applications requiring very mild acidic deprotection conditions. Its steric bulk can also influence the reactivity of the protected amine.
-
tert-Butoxycarbonyl (Boc) is a versatile and robust protecting group that is stable under a wide range of conditions, making it a workhorse in organic synthesis. Its reliable acid-lability is a key feature in many synthetic endeavors.
-
Benzyloxycarbonyl (Cbz) offers a unique deprotection method via hydrogenolysis, providing an essential orthogonal strategy when acidic conditions are not tolerated.
By understanding the distinct properties and applications of these three protecting groups, researchers and drug development professionals can devise more efficient and elegant synthetic routes to complex and valuable molecules.
References
advantages of Tritylamine over other bulky amine protecting groups
In the landscape of synthetic chemistry, particularly in the production of peptides and oligonucleotides for research and drug development, the selection of an appropriate amine protecting group is a critical decision that influences yield, purity, and the overall efficiency of a synthetic strategy. The trityl (Trt) group, a bulky triphenylmethyl moiety, offers a unique set of advantages over other common bulky amine protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide provides an objective comparison of the tritylamine protecting group's performance against these alternatives, supported by experimental data and detailed methodologies.
Key Advantages of the this compound (Trt) Protecting Group
The primary advantages of the trityl group lie in its significant steric bulk and its specific lability under mild acidic conditions, which provides orthogonality with other protecting groups.
-
Steric Hindrance : The large size of the trityl group can be highly beneficial. It is particularly effective in the selective protection of primary amines over secondary amines.[1] In peptide synthesis, this steric bulk can disrupt peptide aggregation, a common challenge with hydrophobic or long peptide sequences.[2] Furthermore, it helps to minimize undesirable side reactions like diketopiperazine formation.[2]
-
Acid Lability and Orthogonality : The Trt group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or even aqueous acetic acid.[1][3] This high sensitivity to acid allows for its selective removal in the presence of less acid-sensitive groups like Boc, providing a valuable tool for orthogonal synthesis strategies.[3] Conversely, the Trt group is stable under basic and nucleophilic conditions, making it compatible with the base-labile Fmoc group.[4]
-
Improved Crystallinity : The introduction of a trityl group can facilitate the crystallization of protected compounds, which can simplify purification by recrystallization, a more scalable and cost-effective method than chromatography.[3]
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following tables summarize the key characteristics and comparative stability of this compound, Boc, Cbz, and Fmoc.
| Characteristic | This compound (Trt) | Boc | Cbz | Fmoc |
| Chemical Nature | Triphenylmethyl | tert-Butoxycarbonyl | Carboxybenzyl | 9-Fluorenylmethyloxycarbonyl |
| Primary Application | Peptide & Nucleoside Synthesis | Peptide Synthesis (SPPS & Solution) | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantage | Steric bulk, mild acid lability, improves crystallinity | Well-established, stable to a wide range of conditions | Removable by hydrogenolysis, cost-effective | Base-labile, orthogonal to acid-labile groups |
| Introduction Reagent | Trityl chloride (Trt-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl (B1604629) chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu |
| Typical Yield (Introduction) | High | High | High | High |
| Protecting Group | Stable To | Labile To | Orthogonal With |
| This compound (Trt) | Base, Nucleophiles, Hydrogenolysis | Strong & Mild Acids (TFA, Acetic Acid) | Fmoc, Cbz |
| Boc | Base, Nucleophiles, Hydrogenolysis | Strong Acids (TFA, HCl) | Fmoc, Cbz |
| Cbz | Acid, Base | Catalytic Hydrogenolysis, Strong Acids (HBr/AcOH) | Trt, Boc, Fmoc |
| Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) | Trt, Boc, Cbz |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of primary amines with this compound, Boc, Cbz, and Fmoc.
This compound (Trt)
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine.
-
Add triethylamine (B128534) (1.1 eq) as a base.
-
Add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Deprotection of an N-Trityl Amine:
-
Dissolve the N-trityl protected amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (2-10 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[5]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected amine by column chromatography.[5]
tert-Butoxycarbonyl (Boc)
Protection of a Primary Amine:
-
Dissolve the amine (1.0 eq) in a solvent such as tetrahydrofuran (B95107) (THF) or a mixture of water and THF.[6]
-
Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture.[6]
-
Stir at room temperature for 1-12 hours, monitoring by TLC.
-
Remove the organic solvent under reduced pressure (if applicable) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the N-Boc protected amine.[7]
Deprotection of an N-Boc Amine:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).[8]
-
Stir the solution at room temperature for 30 minutes to 2 hours, monitoring by TLC.[9]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry, and concentrate to obtain the deprotected amine.[9]
Carboxybenzyl (Cbz)
Protection of a Primary Amine:
-
Dissolve the amine (1.0 eq) in a solvent mixture such as THF/water.
-
Add a base like sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the N-Cbz protected amine as needed.[5]
Deprotection of an N-Cbz Amine (Hydrogenolysis):
-
Dissolve the N-Cbz protected amine in a solvent like methanol (B129727) or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).[10]
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 1-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[10]
9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection of a Primary Amine:
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a dioxane/water mixture.[11]
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane.[11]
-
Stir vigorously at room temperature for several hours.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Collect the solid by filtration and dry to obtain the N-Fmoc protected amino acid.[11]
Deprotection of an N-Fmoc Amine:
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine (B6355638) in DMF.[12]
-
Stir at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by chromatography to remove the dibenzofulvene-piperidine adduct.[12]
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help to visualize the chemical structures, experimental workflows, and the orthogonal relationships between these protecting groups.
Caption: General workflows for amine protection and deprotection.
Caption: Orthogonality between common amine protecting groups.
Applications in Research
While the this compound group itself is not directly involved in signaling pathways, its application is crucial for the synthesis of molecules that are used to study these pathways. For instance, trityl-protected amino acids are essential building blocks in solid-phase peptide synthesis (SPPS) for creating peptides that can act as inhibitors or probes for enzymes in signaling cascades.[13] Similarly, in oligonucleotide synthesis, the dimethoxytrityl (DMT) group, a derivative of trityl, is the standard for protecting the 5'-hydroxyl group of nucleosides, enabling the automated synthesis of DNA and RNA strands used in gene regulation studies and as therapeutic agents like antisense oligonucleotides.[14]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Deprotection: A Spectroscopic Comparison
In multi-step organic synthesis, the strategic use of protecting groups is essential to mask reactive functional groups and achieve chemoselectivity. However, the quantitative removal of these groups—a process known as deprotection—is just as critical as their introduction. Incomplete deprotection can lead to complex impurity profiles, reducing the overall yield and complicating purification processes. For researchers, scientists, and drug development professionals, the ability to reliably confirm the completion of a deprotection reaction is paramount.
This guide provides a comparative overview of the primary spectroscopic methods used to confirm successful deprotection: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present key quantitative data, detailed experimental protocols, and decision-making tools to help researchers select the most appropriate method for their specific application.
General Workflow for Deprotection and Confirmation
The process begins with the protected substrate, which undergoes a specific chemical reaction to cleave the protecting group. Following the reaction and appropriate work-up, the resulting product is analyzed using one or more spectroscopic techniques to verify the absence of the protecting group and the presence of the newly liberated functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative method for confirming deprotection. By providing detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in a molecule, it allows for the unambiguous identification of structural changes. Confirmation is typically achieved by observing the disappearance of signals corresponding to the protecting group.
Quantitative Data: The key quantitative measure in NMR is the chemical shift (δ), measured in parts per million (ppm). The disappearance of characteristic proton or carbon signals of the protecting group is a clear indicator of successful deprotection.[1][2]
| Protecting Group | Key ¹H NMR Signals (Protected) | Expected Change Upon Deprotection |
| Boc (tert-Butoxycarbonyl) | Singlet, ~1.4-1.5 ppm (9H) | Disappearance of the 9H singlet.[3][4] |
| Cbz (Carbobenzyloxy) | Singlet, ~5.1-5.2 ppm (2H, benzyl (B1604629) CH₂); Multiplet, ~7.3-7.4 ppm (5H, Ar-H) | Disappearance of both benzyl and aromatic signals. |
| TBDMS (tert-Butyldimethylsilyl) | Singlet, ~0.1 ppm (6H, Si-(CH₃)₂); Singlet, ~0.9 ppm (9H, Si-C(CH₃)₃) | Disappearance of both silyl (B83357) methyl signals. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Multiplets, ~4.2-4.5 ppm (3H); Multiplets, ~7.2-7.8 ppm (8H, aromatic) | Disappearance of all characteristic signals. |
| Trityl (Triphenylmethyl) | Multiplet, ~7.2-7.5 ppm (15H, Ar-H) | Disappearance of the large aromatic multiplet. |
Experimental Protocol: Monitoring Boc Deprotection by ¹H NMR [3][5]
-
Sample Preparation (t=0): Dissolve ~5 mg of the N-Boc protected starting material in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire a ¹H NMR spectrum.
-
Initiate Reaction: To the same NMR tube, add the deprotection reagent (e.g., a few drops of trifluoroacetic acid (TFA) or a prepared solution of HCl in dioxane).
-
Reaction Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 15 min, 1h, 4h). Monitor the decrease in the integral of the Boc group's tert-butyl singlet at ~1.4 ppm relative to a stable internal standard or a signal from the core molecule that is unaffected by the reaction.
-
Confirmation: The reaction is considered complete when the singlet corresponding to the Boc group is no longer detectable in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms deprotection by measuring the mass-to-charge ratio (m/z) of molecules. Successful deprotection is indicated by a shift in the molecular weight of the compound, corresponding to the loss of the protecting group's mass. It is particularly useful for confirming the identity of the final product but provides less structural information than NMR.[6][7]
Quantitative Data: The primary data is the change in molecular weight (Δm/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the deprotected product with high accuracy (typically <5 ppm mass error).
| Protecting Group | Molecular Weight ( g/mol ) | Expected Change Upon Deprotection |
| Boc | 100.12 | Loss of 100.12 Da. |
| Cbz | 134.13 | Loss of 134.13 Da. |
| TBDMS | 114.25 | Loss of 114.25 Da. |
| Fmoc | 222.24 | Loss of 222.24 Da. |
| Trityl | 242.32 | Loss of 242.32 Da. |
Experimental Protocol: ESI-MS Analysis [8][9]
-
Sample Preparation: Prepare a stock solution of the crude or purified reaction product at approximately 1 mg/mL in a solvent like methanol (B129727) or acetonitrile.
-
Dilution: Create a dilute sample for infusion by taking ~10 µL of the stock solution and diluting it with 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Setup: Set up an electrospray ionization (ESI) mass spectrometer to scan a mass range that includes the expected molecular weights of both the starting material and the deprotected product.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Look for the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺) corresponding to the expected mass of the deprotected product.
-
Confirmation: Successful deprotection is confirmed by the presence of the target product's molecular ion peak and the absence of the starting material's peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a rapid and simple method for monitoring the disappearance of functional groups associated with the protecting group, such as the carbonyl (C=O) stretch in carbamates (Boc, Cbz) or the Si-O stretch in silyl ethers.[10]
Quantitative Data: The key data point is the vibrational frequency, measured in wavenumbers (cm⁻¹). The disappearance of a characteristic absorption band indicates the removal of the corresponding functional group.[11][12]
| Protecting Group | Key IR Absorption Bands (Protected) | Expected Change Upon Deprotection |
| Boc / Cbz | Strong C=O stretch at ~1680-1720 cm⁻¹ | Disappearance of the C=O stretching band.[13] |
| Acetyl (Ac) | Strong C=O stretch at ~1735-1750 cm⁻¹ | Disappearance of the ester C=O band. |
| TBDMS / Silyl Ethers | Strong Si-O-C stretch at ~1050-1150 cm⁻¹ | Disappearance of the Si-O-C stretching band.[14] |
| Tosyl (Ts) | Strong S=O stretches at ~1350 cm⁻¹ and ~1160 cm⁻¹ | Disappearance of the sulfonyl S=O bands. |
Experimental Protocol: ATR-IR Reaction Monitoring [15][16]
-
Background Spectrum: Using an Attenuated Total Reflectance (ATR) IR probe, acquire a background spectrum of the reaction solvent at the desired reaction temperature.
-
Initial Spectrum: Dissolve the protected starting material in the solvent and acquire an initial spectrum (t=0). Identify the key stretching frequency of the protecting group (e.g., the C=O stretch of a Boc group).
-
Initiate Reaction: Add the deprotection reagent to the reaction vessel.
-
Data Acquisition: Collect spectra continuously or at set time intervals throughout the reaction.
-
Confirmation: Monitor the decrease in the intensity of the characteristic peak of the protecting group. The reaction is complete when this peak has disappeared, often accompanied by the appearance of a new peak (e.g., N-H or O-H stretching of the deprotected group).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is applicable only when the protecting group contains a chromophore—a part of the molecule that absorbs UV or visible light. This method is highly sensitive and is the standard for monitoring the deprotection of Fmoc in solid-phase peptide synthesis (SPPS).[17]
Quantitative Data: The primary measurement is absorbance at a specific wavelength (λ_max). The amount of cleaved protecting group can be quantified using the Beer-Lambert law.
| Protecting Group | Chromophore | λ_max of Cleaved Product | Application |
| Fmoc | Fluorenyl group | ~301 nm (dibenzofulvene-piperidine adduct) | Standard for real-time monitoring of SPPS.[17][18] |
| Trityl / MMT | Trityl cation | ~408-435 nm (in strong acid) | Monitoring deprotection from alcohols/amines. |
Experimental Protocol: Monitoring Fmoc Deprotection in SPPS [17][19]
-
Reagents: Prepare a deprotection solution of 20% (v/v) piperidine (B6355638) in DMF.
-
Deprotection Step: In the peptide synthesizer or reaction vessel, add the piperidine solution to the Fmoc-protected peptide-resin. Agitate for 5-10 minutes.
-
Collect Filtrate: Drain the deprotection solution (filtrate), which now contains the cleaved dibenzofulvene-piperidine adduct, into a collection vessel.
-
Spectrophotometry: Take an aliquot of the filtrate, dilute if necessary with the deprotection solution, and measure the absorbance at ~301 nm using a UV-Vis spectrophotometer. Use the fresh 20% piperidine/DMF solution as a blank.
-
Confirmation: A strong absorbance reading confirms that the Fmoc group has been successfully cleaved. The reaction can be repeated, and subsequent filtrates measured until the absorbance plateaus or drops to baseline, indicating complete deprotection.
Comparison and Method Selection
Choosing the right analytical technique depends on the specific protecting group, the nature of the molecule, and the available instrumentation. NMR provides the most comprehensive structural confirmation, while MS offers the highest sensitivity for product verification. IR and UV-Vis are excellent for real-time reaction monitoring.
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity | Molecular weight, elemental composition | Presence/absence of functional groups | Presence/absence of chromophores |
| Primary Advantage | Unambiguous structural confirmation | Highest sensitivity (femto- to attomole)[7] | Real-time reaction monitoring, simple | Excellent for specific groups (Fmoc), quantitative |
| Primary Limitation | Lower sensitivity (~micromole)[6] | Little structural/isomeric information | Less specific, complex fingerprint region | Limited to chromophoric groups |
| Sample Requirement | 1-10 mg, non-destructive | ng to µg, destructive | mg, non-destructive | µg to mg, non-destructive |
| Typical Analysis Time | 5-30 minutes | 1-5 minutes | <1 minute per scan | <1 minute per scan |
Ultimately, a multi-faceted approach is often the most rigorous. A quick check by IR or MS to monitor the reaction's progress, followed by a final NMR spectrum of the purified product, provides the highest level of confidence in the successful deprotection and structural integrity of the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. clairet.co.uk [clairet.co.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Khan Academy [khanacademy.org]
- 14. gelest.com [gelest.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
Tritylamine in Total Synthesis: A Comparative Guide to its Dual Role as Protecting Group and Ammonia Surrogate
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the choice of reagents and protecting groups is paramount. Tritylamine and its derivative, the trityl group, present a versatile and powerful tool, serving a dual role as both a bulky, acid-labile protecting group for primary amines and as a practical synthetic equivalent for ammonia (B1221849). This guide provides an objective comparison of this compound's applications in total synthesis, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of complex natural products and therapeutic agents.
The strategic protection and deprotection of amine functionalities are central to the successful execution of multi-step total syntheses. The trityl (Tr) group, a triphenylmethyl moiety, is a well-established protecting group for primary amines, prized for its steric bulk and its susceptibility to mild acidic cleavage.[1] Its significant size can prevent unwanted side reactions and influence the stereochemical outcome of nearby transformations. Beyond its protective role, this compound (TrNH2) itself has emerged as a valuable reagent, acting as a convenient and easy-to-handle surrogate for ammonia in reactions where the direct use of gaseous ammonia is challenging.[2]
Performance Comparison: Trityl vs. Other Amine Protecting Groups
The selection of an appropriate amine protecting group is a critical decision in synthesis design, hinging on factors such as stability to various reaction conditions, ease of removal, and potential for orthogonal deprotection in the presence of other protecting groups. The trityl group is often compared with other common amine protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Acid Stability | Base Stability | Hydrogenolysis Stability |
| Trityl | Tr | Tr-Cl, Et3N, DCM | TFA, DCM; or AcOH, H2O | Labile | Stable | Stable |
| tert-Butoxycarbonyl | Boc | Boc2O, Et3N, DCM | TFA, DCM; or HCl, Dioxane | Labile | Stable | Stable |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO3, H2O/Dioxane | H2, Pd/C; or HBr, AcOH | Stable | Stable | Labile |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, NaHCO3, H2O/Dioxane | 20% Piperidine in DMF | Stable | Labile | Stable |
Table 1. General Comparison of Common Amine Protecting Groups.
The key advantage of the trityl group lies in its high acid lability, which allows for its removal under conditions that often leave other acid-labile groups, such as Boc, intact, enabling a degree of orthogonality. However, this high sensitivity to acid can also be a drawback if acidic conditions are required elsewhere in the synthetic route.
This compound in Action: Case Studies in Total Synthesis
To illustrate the practical applications and performance of this compound and the trityl protecting group, we present two case studies from the total synthesis of complex natural products.
Case Study 1: The Trityl Group in the Total Synthesis of (+)-Discodermolide
The total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide by Smith and co-workers provides a notable example of the use of the trityl group to protect a primary amine within a complex molecular architecture.[3]
Experimental Protocol: Trityl Protection of a Primary Amine
In a key step towards the synthesis of a fragment of (+)-discodermolide, a primary amine was protected as its N-trityl derivative.
-
Reaction: To a solution of the primary amine (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) was added triethylamine (B128534) (1.5 equiv) and trityl chloride (1.2 equiv). The reaction mixture was stirred at room temperature for 12 hours.
-
Work-up: The reaction was quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
-
Yield: This protection step typically proceeds in high yield, often exceeding 90%.
Experimental Protocol: Trityl Deprotection
Later in the synthesis, the trityl group was removed under mild acidic conditions to reveal the primary amine for subsequent coupling reactions.
-
Reaction: The N-trityl protected intermediate (1.0 equiv) was dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.05 M). The solution was stirred at room temperature for 30 minutes.
-
Work-up: The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene (B28343) to remove residual TFA. The crude amine was then used directly in the next step.
-
Yield: Deprotection of the trityl group is generally quantitative.
Case Study 2: this compound as an Ammonia Surrogate in the Ugi Reaction
The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecules. However, the use of ammonia as the amine component can be challenging due to its gaseous nature and basicity. A study by Dömling and co-workers demonstrates the effective use of this compound as a convenient ammonia surrogate in the Ugi tetrazole synthesis.[2]
Experimental Protocol: Ugi Tetrazole Synthesis with this compound
This protocol describes the synthesis of an N-unsubstituted α-amino tetrazole, where this compound serves as the source of the primary amine.
-
Reaction: To a solution of an aldehyde (1.0 equiv), an isocyanide (1.0 equiv), and trimethylsilyl (B98337) azide (B81097) (1.1 equiv) in methanol (B129727) (0.5 M) was added this compound (1.0 equiv). The reaction mixture was stirred at room temperature for 48 hours.
-
Deprotection: The solvent was evaporated, and the residue was dissolved in a 3:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M). The solution was stirred at room temperature for 1 hour.
-
Work-up: The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography.
-
Yields: This two-step, one-pot procedure provides the desired N-unsubstituted tetrazoles in good to excellent yields, typically ranging from 70-95%.
Visualizing the Strategy: Workflows and Logical Relationships
To better illustrate the strategic application of this compound and the trityl group, the following diagrams, generated using the DOT language, depict the experimental workflows.
Caption: Workflow for the protection and deprotection of a primary amine using the trityl group.
Caption: Workflow of the Ugi tetrazole synthesis using this compound as an ammonia surrogate.
Conclusion
This compound and the trityl group offer a valuable and versatile set of tools for the synthetic organic chemist. The trityl group serves as a robust yet readily cleavable protecting group for primary amines, with its steric bulk providing unique advantages in complex settings. Furthermore, this compound's role as a convenient ammonia surrogate in multicomponent reactions like the Ugi synthesis streamlines the introduction of primary amine functionalities. The choice between using the trityl group for protection versus employing this compound as a reagent will depend on the specific synthetic strategy and the desired molecular target. By understanding the comparative performance and experimental nuances of these applications, researchers can more effectively harness the power of this compound in the total synthesis of challenging and biologically significant molecules.
References
cost-benefit analysis of using Tritylamine in large-scale synthesis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of a protecting group for amine functionalities is a critical decision with significant implications for process efficiency, cost-effectiveness, and overall sustainability. While carbamate-based protecting groups like Boc, Cbz, and Fmoc have become ubiquitous, the bulky trityl (triphenylmethyl) group, introduced via tritylamine or trityl chloride, presents a compelling, albeit less common, alternative. This guide provides a comprehensive cost-benefit analysis of using the trityl group in large-scale synthesis, with a direct comparison to its more prevalent counterparts.
At a Glance: Trityl vs. Carbamate (B1207046) Protecting Groups
The primary advantage of the trityl group in an industrial setting lies in its unique physicochemical properties. Its large, hydrophobic nature often imparts crystallinity to the protected intermediate, facilitating purification by crystallization. This can circumvent the need for costly and solvent-intensive chromatographic purification, a significant bottleneck in large-scale production. However, the steric bulk of the trityl group can also be a disadvantage, potentially slowing down reaction kinetics and limiting its application to less hindered amines.
| Feature | This compound (Trityl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Introduction Reagent | This compound or Trityl Chloride | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | Benzyl (B1604629) Chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Deprotection Condition | Mildly acidic (e.g., TFA, formic acid) | Strongly acidic (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Basic (e.g., Piperidine) |
| Key Advantage | Facilitates crystallization of intermediates, avoiding chromatography.[1] | Well-established, versatile, and widely used in solid-phase synthesis. | Removable under neutral conditions, orthogonal to acid/base labile groups. | Orthogonal to acid-labile groups, widely used in solid-phase peptide synthesis. |
| Key Disadvantage | Steric hindrance can limit substrate scope and reaction rates.[1] | Requires strong acid for deprotection, which may not be suitable for sensitive substrates. | Requires specialized high-pressure hydrogenation equipment. | The fluorenyl moiety is a large byproduct that needs to be removed. |
| Purification of Protected Intermediate | Often by crystallization.[1] | Typically chromatography or extraction. | Typically chromatography or extraction. | Typically chromatography or extraction. |
Cost Analysis of Protecting Group Strategies
A direct cost comparison of protecting group strategies is complex and depends on various factors, including the scale of the synthesis, the specific substrate, and the efficiency of each step. The following table provides an estimated cost comparison based on bulk pricing of the necessary reagents. Prices are normalized to USD per kilogram for a clearer comparison.
| Reagent | Protecting Group | Estimated Bulk Price (USD/kg) | Notes |
| This compound | Trityl | 1000 - 1200[2] | Price can vary significantly based on supplier and purity. |
| Trityl Chloride | Trityl | 300 - 500[3][4][5] | Generally more cost-effective than this compound for introducing the trityl group. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Boc | 250 - 400[6][7][8][9][10] | Widely available from multiple suppliers, leading to competitive pricing. |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | 400 - 600[11][12][13] | Price is influenced by the cost of phosgene (B1210022) and benzyl alcohol. |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc | 400 - 600[14][15][16][17][18] | Price has decreased over time due to its widespread use in peptide synthesis. |
| Deprotection Reagents | |||
| Trifluoroacetic Acid (TFA) | Trityl, Boc | 30 - 50[19][20][21] | A common and relatively inexpensive acid for deprotection. |
| Piperidine (B6355638) | Fmoc | 10 - 20[22][23][24][25] | An inexpensive and commonly used base for Fmoc removal. |
| Palladium on Carbon (10% Pd/C) | Cbz | 1000 - 2000+[26][27][28][29][30] | The cost is highly dependent on the fluctuating price of palladium. Catalyst can often be recovered and reused. |
Note: The prices are estimates and can vary significantly based on the supplier, purity, and volume of purchase.
While the initial cost of tritylating agents might be higher than some carbamate reagents, the potential savings from avoiding large-scale chromatography can be substantial. Chromatographic purification on an industrial scale is a major cost driver, consuming large volumes of solvents and requiring significant capital investment in equipment and labor. The ability to purify an intermediate by simple crystallization can dramatically improve the overall process economics.
Experimental Protocols for Large-Scale Synthesis
The following are generalized experimental protocols for the protection and deprotection of a primary amine on a large scale. These should be optimized for each specific substrate.
Trityl Group Protection and Deprotection
Protection of a Primary Amine with Trityl Chloride:
-
Reaction: A solution of the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is treated with triethylamine (B128534) (1.1 eq) and trityl chloride (1.05 eq).
-
Conditions: The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is then concentrated, and the trityl-protected amine is often crystallized from a suitable solvent system (e.g., heptane/ethyl acetate).
Deprotection of a Trityl-Protected Amine:
-
Reaction: The trityl-protected amine is dissolved in a solvent such as dichloromethane.
-
Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 10-50% v/v) is added, and the reaction is stirred at room temperature for 1-4 hours.
-
Work-up and Purification: The reaction is quenched with a base (e.g., aqueous sodium bicarbonate), and the deprotected amine is extracted into an organic solvent. The product is then isolated by crystallization or extraction.
Comparison with Other Protecting Groups
| Protecting Group | Typical Large-Scale Protection Protocol | Typical Large-Scale Deprotection Protocol |
| Boc | The amine is reacted with Boc anhydride (B1165640) in the presence of a base like triethylamine or sodium hydroxide (B78521) in a solvent such as THF or dichloromethane. The reaction is typically fast (1-4 hours) at room temperature. Purification is usually by extraction and/or chromatography. | The Boc-protected amine is treated with a strong acid like TFA or HCl in a solvent like dichloromethane. The reaction is usually complete within 1-2 hours at room temperature. The deprotected amine salt is then neutralized and extracted. |
| Cbz | The amine is reacted with benzyl chloroformate under Schotten-Baumann conditions (in the presence of an aqueous base like sodium carbonate or bicarbonate). The reaction is typically performed at 0°C to room temperature. Purification is usually by extraction and/or chromatography. | The Cbz-protected amine is subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere (typically 50-100 psi). The reaction is usually carried out in a solvent like methanol (B129727) or ethanol. The catalyst is then filtered off. |
| Fmoc | The amine is reacted with Fmoc-Cl in the presence of a base like sodium bicarbonate in a solvent mixture like dioxane/water. The reaction is typically performed at room temperature. Purification is usually by extraction and/or chromatography. | The Fmoc-protected amine is treated with a 20-50% solution of piperidine in a solvent like DMF or NMP. The deprotection is typically rapid (less than 1 hour) at room temperature. The fluorenyl byproduct is then washed away. |
Process Flow and Logic
The decision to use a particular protecting group is a critical step in process development. The following diagram illustrates a simplified decision-making workflow for selecting an amine protecting group in a large-scale synthesis context.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Trityl chloride purum, ≥97.0 (HPLC), ≥97.0 (AT) Triphenylmethyl chloride [sigmaaldrich.com]
- 4. Trityl chloride | 76-83-5 | FT01757 | Biosynth [biosynth.com]
- 5. Trityl chloride, 99% 76-83-5 manufacturers in India | Trityl chloride, 99% - India with worldwide shipping [ottokemi.com]
- 6. Di-tert-butyl dicarbonate ReagentPlus�, 99 24424-99-5 [sigmaaldrich.com]
- 7. Di-tert-butyl dicarbonate price,buy Di-tert-butyl dicarbonate - chemicalbook [m.chemicalbook.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Di-tert-butyl Dicarbonate | 24424-99-5 | TCI AMERICA [tcichemicals.com]
- 11. Benzyl chloroformate, 97 wt%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. indiamart.com [indiamart.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Fmoc chloride BioReagent, = 99.0 HPLC 28920-43-6 [sigmaaldrich.com]
- 16. Account Suspended [pragmetis.com]
- 17. Fmoc chloride, 98% (28920-43-6) - Fmoc chloride, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 18. indiamart.com [indiamart.com]
- 19. A12198.22 [thermofisher.com]
- 20. Trifluoroacetic acid, puriss 99.5%+ (76-05-1) - Trifluoroacetic acid, puriss 99.5%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 21. Trifluoroacetic acid, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. Piperidine, GR 99%+ 110-89-4, India Piperidine, GR 99%+ 110-89-4 Manufacturers, China Piperidine, GR 99%+ 110-89-4 Suppliers [ottokemi.com]
- 23. adooq.com [adooq.com]
- 24. A12442.AP [thermofisher.com]
- 25. indiamart.com [indiamart.com]
- 26. 10 palladium on carbon price per kg 2025 [accio.com]
- 27. palladium on carbon price: Current Market Trends [accio.com]
- 28. Pd/C - パラジウム-炭素 、ローディング 10wt. サポート活性炭 [sigmaaldrich.com]
- 29. 碳负载钯催化剂 extent of labeling: 5 wt. % loading (dry basis), matrix activated carbon, wet support | Sigma-Aldrich [sigmaaldrich.com]
- 30. bullionbypost.com [bullionbypost.com]
A Researcher's Guide to Amine Protecting Groups: A Comparative Stability Analysis
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical determinant of success. The ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet readily and selectively cleavable without compromising the integrity of the target molecule. This guide provides a comprehensive comparison of the stability of commonly employed amine protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Comparative Stability of Common Amine Protecting Groups
The stability of an amine protecting group is not an absolute property but rather is contingent upon the specific chemical environment to which it is subjected. The following table summarizes the relative stability of the most widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—under various reaction conditions.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine (B6355638), NaOH) | Reductive Conditions (e.g., H₂/Pd-C) | Oxidative Conditions |
| Boc (tert-butyloxycarbonyl) | Labile[1][2][3][4] | Stable[2][3][5] | Stable[2][3][5] | Generally Stable | |
| Cbz (benzyloxycarbonyl) | Stable (except with strong acids like HBr/AcOH)[3][6] | Stable[3][6] | Labile[1][3][7][8] | Stable | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Stable[9][10][] | Labile[9][10][][12][13] | Stable | Stable | |
| Tosyl (Ts) | Very Stable[14] | Stable (cleavable under forcing conditions)[14] | Stable (cleavable by some reducing agents)[14] | Stable | |
| Alloc (Allyloxycarbonyl) | Stable | Stable | Stable | Labile (Pd(0)-catalyzed cleavage)[15] | |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Stable | Stable | Stable | Stable (cleaved by fluoride (B91410) ions)[15] | |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Stable | Stable | Labile (reductive cleavage, e.g., Zn/AcOH)[15] | Stable |
Experimental Protocols
Precise and reproducible experimental procedures are paramount in synthetic chemistry. Below are detailed methodologies for the deprotection of the most common amine protecting groups.
Boc Group Deprotection (Acid-Catalyzed)
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[3] For substrates sensitive to strong acid, a solution of 25% TFA in DCM can be used.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Cbz Group Deprotection (Catalytic Hydrogenolysis)
Reagents and Materials:
-
Cbz-protected amine
-
Methanol (or another suitable solvent like ethanol (B145695) or ethyl acetate)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or Parr shaker)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (1-3 bar) and stir at room temperature or with moderate heating.[1]
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Fmoc Group Deprotection (Base-Mediated)
Reagents and Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to a final concentration of 20% (v/v).[9][10]
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within minutes.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent and excess piperidine can be removed under high vacuum. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Visualizing the Logic of Protecting Group Selection
The choice of a protecting group is a strategic decision based on the planned synthetic route. The following diagrams illustrate the general workflow for evaluating protecting group stability and a decision-making process for selecting an appropriate amine protecting group.
Caption: Workflow for evaluating the stability of a protected amine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. connectsci.au [connectsci.au]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Guide to Stereochemical Control in Amine-Catalyzed Reactions: Assessing Alternatives to Tritylamine
For researchers, scientists, and drug development professionals, achieving precise stereochemical control is paramount in synthesizing enantiomerically pure molecules. While a variety of tools are available, it is crucial to select the appropriate agent for the desired transformation. This guide clarifies the role of tritylamine in synthesis and provides a comparative analysis of true chiral amine organocatalysts, which are the correct tools for inducing stereoselectivity.
The Role of this compound: A Steric Blocking Group, Not a Chiral Auxiliary
Initial investigations into the impact of this compound on reaction stereochemistry reveal a common misconception. This compound, and its parent trityl (triphenylmethyl) group, are not used to induce or control the formation of new stereocenters. Due to its significant steric bulk, the trityl group is almost exclusively used as a protecting group, particularly for primary amines and alcohols. Its size effectively shields the functional group from reacting, but as this compound itself is achiral, it cannot influence the stereochemical outcome of a reaction at another site in the molecule.
In some multi-component reactions, this compound serves as a convenient "ammonia surrogate," providing a masked form of ammonia (B1221849) that can be revealed in a later deprotection step. This is a synthetic strategy for incorporating an NH2 group, not for stereocontrol. Therefore, a direct assessment of this compound's impact on stereochemistry is not feasible, as this is not its function.
Chiral Amine Organocatalysis: The True Alternative
The field that accomplishes the stereoselective transformations that might be mistakenly attributed to this compound is chiral amine organocatalysis . This strategy employs small, chiral amine molecules to catalyze reactions, often by forming transient chiral intermediates like enamines or iminium ions. These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state that leads to one stereoisomer in preference to the other.
Prominent examples of chiral amine catalysts include proline and its derivatives, such as diphenylprolinol and its silyl (B83357) ethers. These have proven highly effective in a range of asymmetric transformations.
Performance Comparison in Asymmetric Reactions
To illustrate the efficacy of true chiral amine catalysts, we present data for the asymmetric Michael addition of propanal to nitrostyrene (B7858105), a fundamental carbon-carbon bond-forming reaction. The data clearly shows how subtle modifications to the catalyst structure can dramatically impact reaction time, yield, and stereoselectivity.[1]
Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene [1]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Key Observations:
-
L-Proline , a foundational organocatalyst, shows low yield and enantioselectivity under these conditions.[1]
-
Modifying the proline structure, as with the tetrazole derivative, significantly improves the enantiomeric excess (ee).[1]
-
The introduction of bulky diphenyl groups in (S)-Diphenylprolinol leads to a high ee of 95%.[1]
-
Silylation of the hydroxyl group in diphenylprolinol to give the TMS ether derivative provides a dramatic enhancement in reaction rate (1 hour vs. 24 hours), yield (82%), and achieves near-perfect enantioselectivity (99% ee) with high diastereoselectivity.[1]
Experimental Protocols
Below is a detailed methodology for the highly effective Michael addition using (S)-Diphenylprolinol TMS Ether, adapted from the work by Hayashi et al. (2005).[2]
Key Experiment: Asymmetric Michael Addition of Propanal to Nitrostyrene
-
Materials:
-
(E)-β-Nitrostyrene
-
(S)-Diphenylprolinol TMS Ether (Catalyst)
-
Propanal
-
Hexane (B92381) (Solvent)
-
1N HCl (Quenching agent)
-
Standard workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
-
-
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-Diphenylprolinol TMS Ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, add propanal (10 mmol, 10 equivalents).
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
-
Upon completion, quench the reaction by adding 1N aqueous HCl.
-
Extract the organic materials with an appropriate solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizing Asymmetric Synthesis Workflows
To better understand the processes involved in asymmetric synthesis, the following diagrams illustrate a general workflow and a key catalytic cycle.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Tritylamine Disposal
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Tritylamine, is a critical component of laboratory safety protocols. Adherence to these procedures not only protects personnel from potential hazards but also prevents environmental contamination. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to safety precautions is essential during handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Tightly fitting safety goggles or a face shield (European standard - EN 166).[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1] |
| Body Protection | A lab coat or chemical-resistant apron is mandatory. |
| Respiratory Protection | In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Liquid Waste: All unused this compound and solutions containing this chemical must be collected in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material, such as glass or polyethylene, and kept closed when not in use.
-
Solid Waste: Materials contaminated with this compound, including absorbent pads, pipette tips, and empty containers, are to be treated as hazardous solid waste. These items must be placed in a separate, labeled, and sealed container lined with a chemically resistant bag.
2. Spill Management:
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate all non-essential personnel from the vicinity.
-
Wearing the prescribed PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup process.
3. Container Decontamination:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinsates should also be collected as hazardous waste.
4. Storage of Hazardous Waste:
Proper storage of this compound waste is crucial to prevent accidents and ensure compliance.
-
Store all waste containers in a designated, well-ventilated, and secure area.
-
Ensure waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store this compound waste away from incompatible materials.
| Incompatible Materials |
| Strong oxidizing agents |
| Acids |
| Acid chlorides |
| Acid anhydrides |
5. Final Disposal:
The final disposal of this compound waste must be handled by certified professionals to ensure regulatory compliance and environmental safety.
-
Licensed Waste Disposal Service: The primary and most recommended method is to arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4] This ensures that the waste is managed according to all local, state, and federal regulations.
-
Chemical Incineration: Another disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This method should only be carried out by a facility that is permitted to handle such chemical waste.[4]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
